Technical Documentation Center

(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol
  • CAS: 1379445-11-0

Core Science & Biosynthesis

Foundational

Technical Monograph: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

Structural Analysis, Asymmetric Synthesis, and Quality Control Executive Summary & Structural Significance Target Molecule: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Role: Chiral Synthon / Pharmacophore Scaffold Primary...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Asymmetric Synthesis, and Quality Control

Executive Summary & Structural Significance

Target Molecule: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Role: Chiral Synthon / Pharmacophore Scaffold Primary Application: Precursor for


-adrenergic receptor antagonists (e.g., Naftopidil analogs) and specific serotonin-norepinephrine reuptake inhibitors (SNRIs).

The (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol moiety represents a "privileged structure" in medicinal chemistry. Unlike its para-substituted counterparts (common in octopamine/synephrine analogs), the ortho-methoxy (2-OMe) substituent introduces significant steric bulk and an intramolecular hydrogen-bond acceptor site close to the chiral center. This specific geometry is critical for selectivity in G-Protein Coupled Receptors (GPCRs), particularly in distinguishing between


 and 

adrenergic subtypes.

For drug development professionals, the primary challenge with this scaffold is not connectivity, but stereochemical integrity . The steric hindrance of the ortho-methoxy group often impedes standard enzymatic kinetic resolutions, making Asymmetric Transfer Hydrogenation (ATH) the industry-standard protocol for generating the (1S)-isomer with high enantiomeric excess (>98% ee).

Synthetic Methodology: Asymmetric Transfer Hydrogenation (ATH)

Causality: Traditional reduction of the corresponding ketone using NaBH₄ yields a racemic mixture, requiring wasteful chiral resolution. To achieve the (1S)-configuration directly, we utilize a Ruthenium(II)-catalyzed ATH. This method is selected because the ortho-methoxy group's steric hindrance is well-tolerated by "tethered" Ru-diamine complexes, unlike in heterogeneous hydrogenation.

The Reaction Pathway

The synthesis proceeds via the reduction of 2-amino-1-(2-methoxyphenyl)ethan-1-one (often protected as the hydrochloride salt or N-Boc derivative to prevent catalyst poisoning).

Catalyst System: RuCl(p-cymene)[(S,S)-Ts-DPEN] Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) Mechanism: Metal-Ligand Bifunctional Catalysis (Noyori Mechanism)

Mechanism Visualization (DOT)

The following diagram illustrates the stereochemical induction. The (S,S)-ligand geometry forces the hydride delivery to the Re-face of the ketone, strictly yielding the (1S)-alcohol.

ATH_Mechanism Substrate Prochiral Ketone (2-OMe-Acetophenone deriv.) TS Transition State (CH-pi Interaction Control) Substrate->TS Coordination Catalyst Ru(II)-(S,S)-TsDPEN (16e- Active Species) Catalyst->TS Hydride Transfer Product (1S)-Alcohol (>98% ee) TS->Product Dissociation H_Source HCOOH / Et3N H_Source->Catalyst Regeneration

Figure 1: Catalytic cycle for the enantioselective reduction of the 2-methoxy ketone precursor using Ru-TsDPEN.

Step-by-Step Experimental Protocol

Note: This protocol assumes the use of the N-protected precursor (e.g., 2-(Boc-amino)-1-(2-methoxyphenyl)ethanone) to maximize yield.

  • Catalyst Preparation:

    • In a glovebox or under Argon, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S,S)-Ts-DPEN (0.01 equiv).

    • Add anhydrous 2-propanol and heat to 80°C for 20 minutes. Cool to RT. The solution turns orange-red, indicating formation of the active 16-electron complex.

  • Reaction Setup:

    • Dissolve the ketone substrate (1.0 equiv) in the minimum amount of anhydrous DMF or CH₂Cl₂ (DMF is preferred for solubility of polar amino-ketones).

    • Add the catalyst solution via cannula.

  • Hydrogenation:

    • Cool the mixture to 0°C (Lower temperature enhances enantioselectivity, critical for the ortho-substituted substrate).

    • Slowly add the HCOOH/Et₃N (5:2) mixture (5.0 equiv).

    • Stir at 0°C -> RT for 24 hours. Monitor via TLC (or LC-MS).

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (gas evolution will occur).

    • Extract with EtOAc (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash column chromatography (SiO₂). Eluent: Hexane/EtOAc (gradient 80:20 to 50:50).

    • Yield Target: >85%.[1][2][3][4][5]

Analytical Validation (Self-Validating Systems)

Trust in chiral synthesis requires rigorous validation of the Enantiomeric Excess (ee). Optical rotation is insufficient for high-precision drug development; Chiral HPLC is mandatory.

Chiral HPLC Method

The ortho-methoxy group provides a distinct "handle" for chiral stationary phases (CSPs) based on cellulose tris(3,5-dimethylphenylcarbamate).

ParameterConditionRationale
Column Chiralcel OD-H (Daicel)Industry standard for

-amino alcohols; excellent separation factors (

) for phenyl-ethanolamines.
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[6]1)Non-polar mode. DEA is critical to suppress peak tailing caused by the basic amine.
Flow Rate 0.5 mL/minLower flow improves resolution of the sterically congested ortho-isomer.
Detection UV @ 254 nm / 280 nmThe 2-methoxyphenyl chromophore absorbs strongly here.
Temperature 25°CAmbient temperature is usually sufficient.

Expected Retention:

  • (1R)-isomer (minor): ~12-14 min

  • (1S)-isomer (major): ~16-19 min

  • Note: Retention order must be confirmed with a racemic standard.

Absolute Configuration Confirmation

If HPLC standards are unavailable, the absolute configuration is validated via Mosher's Ester Analysis .

  • React the product with (R)-(-)-MTPA-Cl.

  • Analyze via ¹H-NMR.

  • Calculate

    
     (
    
    
    
    ) for the diastereotopic protons. The shielding/deshielding pattern of the methoxy group vs. the amine confirms the (S)-center.

Stability & Handling Data

The free base of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol is sensitive to oxidation and carbamate formation (CO₂ absorption).

  • Storage: Store as the Hydrochloride (HCl) salt . The salt is a stable, white crystalline solid.

  • Hygroscopicity: The ortho-methoxy group increases lipophilicity compared to the para-isomer, but the salt form remains hygroscopic. Store in a desiccator.

  • Safety: The compound is a skin and eye irritant (H315, H319).[2] As a bioactive amine precursor, treat as a potential adrenergic modulator (handle in fume hood).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5][7] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M., & Wills, M. (2009). Asymmetric Transfer Hydrogenation of C=O and C=N Bonds. Tetrahedron: Asymmetry, 20(20), 2329–2347. Link

  • Daicel Corporation. (2023). Chiral Application Data: Separation of Amino Alcohols on Chiralcel OD-H. Daicel Chiral Technologies. Link

  • Nishizaki, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015) as a New Anticancer Drug.[8] Molecules, 19(12), 21462–21472.[8] Link[8]

  • PubChem. (2025).[2][9] Compound Summary: (1S)-1-(2-methoxyphenyl)ethan-1-ol.[2] National Library of Medicine. Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

Introduction: The Significance of Chiral Amino Alcohols in Drug Discovery Chiral amino alcohols are a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amino Alcohols in Drug Discovery

Chiral amino alcohols are a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. Their stereochemistry is frequently a critical determinant of their pharmacological activity, making the synthesis and characterization of enantiomerically pure forms a paramount concern in drug development. (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol, a member of this vital class of molecules, presents a unique combination of a chiral secondary alcohol and a primary amine, tethered to a methoxy-substituted aromatic ring. This arrangement of functional groups offers multiple points for molecular interactions, making it a valuable synthon for more complex molecular architectures.

This technical guide provides a comprehensive overview of the core physicochemical properties of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. As a Senior Application Scientist, the following sections are structured not merely as a list of data points, but as a narrative that explains the "why" behind the experimental choices and the interrelation of the compound's properties. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characteristics for its effective application in research and development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.

Molecular_Structure cluster_molecule (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C C7->C8 O2 O C7->O2 * H4 H C7->H4 N1 N C8->N1 H5 H₂ C8->H5 C9 C O1->C9 H1 H O2->H1 H2 H₂ N1->H2 H3 H₃ C9->H3

Figure 1: 2D structure of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol with the chiral center indicated by (*).

Table 1: Chemical Identity

IdentifierValue
IUPAC Name (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
CAS Number Not available for this specific enantiomer. The racemate is 90300-96-6.
InChI InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1
InChIKey XOHKELIJPISIBB-SSDOTTSWSA-N
SMILES CO[C@@H]1C=CC=C[C@H]1CN

Predicted and Observed Physicochemical Properties

The interplay of the amine, alcohol, and methoxy-substituted phenyl groups dictates the compound's physical behavior. The following table summarizes key physicochemical properties. Where experimental data for the target molecule is not available, values for closely related compounds are provided for estimation, and this is duly noted.

Table 2: Physicochemical Data

PropertyValue/Predicted RangeExperimental Context/Rationale
Physical State SolidBased on the properties of similar amino alcohols.
Melting Point Estimated: 130-150 °CThe related compound (1S,2R)-(+)-2-Amino-1,2-diphenylethanol has a melting point of 142-144 °C. The presence of polar amine and hydroxyl groups suggests a crystalline solid with a relatively high melting point due to hydrogen bonding.
Boiling Point Estimated: >300 °C(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol has a boiling point of approximately 315 °C. Significant intermolecular hydrogen bonding will lead to a high boiling point.
Solubility Soluble in methanol, ethanol; sparingly soluble in water; soluble in dilute aqueous acid.The polar amine and hydroxyl groups confer solubility in polar protic solvents. The aromatic ring and methoxy group may limit aqueous solubility. Protonation of the amine in acidic conditions will enhance water solubility.
pKa Estimated: 8.5 - 9.5 (amine), 13-14 (alcohol)The primary amino group is expected to have a pKa typical for a primary amine. The hydroxyl group is weakly acidic. These values are critical for designing extraction, purification, and formulation protocols.
Optical Rotation [α]D: Not determinedThe specific rotation is a key measure of enantiomeric purity. For comparison, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol has a specific rotation of +7.0° (c=0.6 in ethanol). The sign and magnitude of the rotation for the title compound would need to be determined experimentally.

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • Aromatic Protons (δ 6.8-7.4 ppm): Four distinct signals are expected in the aromatic region, corresponding to the protons on the disubstituted benzene ring.

  • Benzylic Proton (δ ~4.8-5.2 ppm): The proton attached to the chiral carbon bearing the hydroxyl group will appear as a multiplet, coupled to the adjacent methylene protons.

  • Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons is characteristic of the -OCH₃ group.

  • Methylene Protons (δ ~2.8-3.2 ppm): The two protons of the -CH₂-NH₂ group will likely be diastereotopic and may appear as a complex multiplet.

  • Amine and Hydroxyl Protons (variable): The chemical shifts of the -NH₂ and -OH protons are concentration and solvent-dependent and will appear as broad singlets.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the aromatic carbons, with the carbon attached to the methoxy group being the most downfield.

  • Benzylic Carbon (δ ~70-75 ppm): The chiral carbon attached to the hydroxyl group.

  • Methylene Carbon (δ ~45-50 ppm): The carbon of the -CH₂-NH₂ group.

  • Methoxy Carbon (δ ~55 ppm): The carbon of the -OCH₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Table 3: Expected IR Absorptions

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200 (broad)O-H and N-HStretching
3100-3000Aromatic C-HStretching
2950-2850Aliphatic C-HStretching
1600, 1490C=CAromatic ring stretching
1250-1200C-OAryl ether stretching
1100-1000C-OAlcohol stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 168.2.

  • Fragmentation: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of water, ammonia, or the methoxy group, which can be used for structural elucidation.

Experimental Protocols for Physicochemical Characterization

The following section details generalized, yet robust, experimental protocols for determining the key physicochemical properties of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. These protocols are designed to be self-validating and are based on established methodologies for chiral amino alcohols.

Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Physicochemical & Spectroscopic Analysis cluster_physchem Physical Properties cluster_spectro Structural Elucidation cluster_purity Purity Assessment Synthesis Asymmetric Synthesis Purification Crystallization / Chromatography Synthesis->Purification MP Melting Point (DSC/MPA) Purification->MP Solubility Solubility Studies Purification->Solubility pKa pKa Determination (Potentiometric) Purification->pKa OpticalRotation Optical Rotation (Polarimetry) Purification->OpticalRotation NMR NMR (¹H, ¹³C, COSY) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS ChiralHPLC Chiral HPLC Purification->ChiralHPLC Elemental Elemental Analysis Purification->Elemental Purity_Confirmation Final Characterized Compound NMR->Purity_Confirmation Structural Confirmation IR->Purity_Confirmation Structural Confirmation MS->Purity_Confirmation Structural Confirmation ChiralHPLC->Purity_Confirmation Purity >99% Elemental->Purity_Confirmation Purity >99%

Figure 2: A logical workflow for the comprehensive characterization of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 1-3 mg of the purified solid into an aluminum DSC pan.

  • Instrument Setup: Place the pan in the DSC cell. Use an empty, sealed aluminum pan as a reference.

  • Thermal Program: Heat the sample at a rate of 10 °C/min from room temperature to a temperature well above the expected melting point.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality: DSC is chosen over a traditional melting point apparatus for its higher precision and ability to detect thermal events such as polymorph transitions.

Protocol 2: Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is often effective for separating chiral amines and amino alcohols.

  • Mobile Phase Optimization: A typical mobile phase would consist of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, and a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers.

Causality: Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds due to its high resolving power and reproducibility.[1]

Safety and Handling

Based on safety data for the enantiomer and related compounds, (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol should be handled with care.

  • Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.

  • Precautions: Handle in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust/fumes.

Conclusion

(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol is a chiral building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties, as outlined in this guide, is crucial for its effective use. While some properties must be determined experimentally, the provided data from analogous compounds and the detailed characterization protocols offer a solid foundation for researchers. The combination of spectroscopic analysis and physical property determination will ensure the identity, purity, and quality of this valuable compound in any research and development setting.

References

  • Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. [Link]

  • PubChem. * (1S)-1-(2-methoxyphenyl)ethan-1-ol*. [Link]

  • Chandrasekhar, S. (2009). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 63(10), 675-680. [Link]

  • France, S. P., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11036-11041. [Link]

  • Pizzuti, V., et al. (2023). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. ChemistrySelect, 8(8), e202204568. [Link]

  • PubChem. * (2-Amino-4-methoxyphenyl)methanol*. [Link]

  • PubChem. 2-Amino-1-(3-methoxyphenyl)ethan-1-ol. [Link]

Sources

Foundational

Technical Guide: Enantioselective Synthesis of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

This guide details the enantioselective synthesis of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol . This structural motif is a critical pharmacophore found in various adrenergic receptor antagonists and neurotransmitter an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the enantioselective synthesis of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol . This structural motif is a critical pharmacophore found in various adrenergic receptor antagonists and neurotransmitter analogs.[1] The (1S)-configuration is often the bioactive eutomer, necessitating robust asymmetric synthesis methods.

Executive Summary & Retrosynthetic Analysis

The target molecule, (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol , presents two primary synthetic challenges: the construction of the vicinal amino-alcohol motif and the strict control of the benzylic stereocenter.

We evaluate three distinct routes based on scalability, atom economy, and enantiomeric excess (ee):

  • Route A (Primary Recommendation): Asymmetric Henry (Nitroaldol) Reaction followed by reduction.[1] This route is preferred for its convergence, utilizing the readily available 2-methoxybenzaldehyde.

  • Route B (Scale-Up Alternative): Asymmetric Transfer Hydrogenation (ATH) of the corresponding

    
    -amino ketone.[1] Best for multi-kilogram campaigns where catalytic efficiency (S/C ratio) is paramount.[1]
    
  • Route C (Green Approach): Biocatalytic reduction using Ketoreductases (KREDs).[1]

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol (Target) NitroAlcohol (S)-2-nitro-1-(2-methoxyphenyl)ethan-1-ol (Intermediate) Target->NitroAlcohol Reduction (H2/Pd-C) AminoKetone 2-amino-1-(2-methoxyphenyl)ethanone (Protected) Target->AminoKetone Asym. Transfer Hydrogenation (Ru-TsDPEN) Aldehyde 2-methoxybenzaldehyde NitroAlcohol->Aldehyde Asym. Henry Reaction (Cu(II)-Chiral Ligand) Nitromethane Nitromethane NitroAlcohol->Nitromethane Ketone 2-methoxyacetophenone AminoKetone->Ketone Alpha-functionalization

Caption: Retrosynthetic disconnection showing the Henry Reaction (Route A) and ATH (Route B) pathways.

Route A: Asymmetric Henry (Nitroaldol) Reaction[1][2][3][4]

This route is selected as the primary protocol due to the low cost of starting materials and the ability to generate the chiral center in the carbon-carbon bond-forming step.

Mechanistic Insight & Catalyst Selection

The reaction involves the addition of nitromethane to 2-methoxybenzaldehyde.[1] To achieve the (1S) configuration, we utilize a Copper(II)-Chiral Diamine complex. Literature precedents with similar ortho-substituted benzaldehydes suggest that steric hindrance at the ortho position can enhance enantioselectivity by locking the substrate conformation in the chiral pocket.

Catalyst System:

  • Metal Source: Cu(OAc)ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     H
    
    
    
    O[1][2][3]
  • Chiral Ligand: (1R,2R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen-type ligand) or a camphor-derived amino-pyridine ligand. Note: For (S)-selectivity, the ligand configuration must be matched.[1] Typically, (S,S)-ligands favor the Re-face attack yielding the (S)-alcohol, but this must be validated via HPLC.

Detailed Experimental Protocol
Step 1: Enantioselective Nitroaldol Reaction

Objective: Synthesis of (S)-2-nitro-1-(2-methoxyphenyl)ethan-1-ol.

  • Ligand Complexation:

    • In a flame-dried Schlenk flask, dissolve Cu(OAc)

      
       H
      
      
      
      O (10 mol%) and the Chiral Ligand (11 mol%) in absolute Ethanol (EtOH).
    • Stir at room temperature for 1 hour to form the active green/blue complex.[1]

  • Substrate Addition:

    • Add 2-methoxybenzaldehyde (1.0 equiv) to the catalyst solution.

    • Cool the mixture to 0°C to maximize enantioselectivity.

  • Reaction:

    • Add Nitromethane (10.0 equiv) and a base additive (DIPEA, 10 mol%) if using a neutral ligand.[1]

    • Stir at 0°C for 24–48 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[4]

  • Workup:

    • Quench with saturated NH

      
      Cl solution.[1]
      
    • Extract with CH

      
      Cl
      
      
      
      (3x).[1][5] Wash combined organics with brine, dry over Na
      
      
      SO
      
      
      , and concentrate.[5]
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

    • Validation: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10). Target ee: >92%.

Step 2: Chemoselective Reduction

Objective: Conversion of the nitro group to the primary amine without racemization.

  • Setup:

    • Dissolve the chiral nitro-alcohol (from Step 1) in Methanol (0.1 M).

    • Add 10% Pd/C (10 wt% loading).

  • Hydrogenation:

    • Purge the vessel with Argon, then introduce H

      
       gas (balloon pressure or 3 atm in a Parr shaker).
      
    • Critical Control: Add 1.0 equiv of HCl (conc.) or run in acidic methanol to prevent the formation of secondary amines (dimerization) or imine intermediates that could racemize the center.[1]

  • Isolation:

    • Filter through a Celite pad to remove the catalyst.[6]

    • Concentrate the filtrate to obtain the hydrochloride salt: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

      
       HCl .
      
    • Recrystallize from EtOH/Et

      
      O to upgrade optical purity to >99% ee.
      

Route B: Asymmetric Transfer Hydrogenation (ATH)

This route is preferred if the


-amino ketone precursor is available or if avoiding nitro compounds is required for safety.[1]
Catalyst & Mechanism

We employ the Noyori-Ikariya catalyst : RuCl.[1]

  • Mechanism: Metal-ligand bifunctional catalysis.[1][7] The amine proton of the ligand directs the hydride transfer to the Re-face of the ketone (for aromatic ketones), yielding the (S)-alcohol .

  • Self-Validating Check: The 2-methoxy group is electron-donating. Electron-rich ketones react slower; therefore, the reaction requires a slightly higher temperature (30°C) or Formic Acid/Triethylamine (5:2 azeotrope) as the hydrogen donor to drive conversion.

ATH Workflow (Graphviz)

ATH_Workflow Precursor Amino-Ketone (HCl Salt) FreeBase Free Base Generation Precursor->FreeBase NaOH Catalysis Ru-Catalysis (HCOOH/TEA) FreeBase->Catalysis Ru-(S,S)-TsDPEN Workup Acid/Base Extraction Catalysis->Workup Conversion >98% Product (1S)-Product Workup->Product Crystallization

Caption: Workflow for the Asymmetric Transfer Hydrogenation route.

Analytical Validation & Data

To ensure the integrity of the synthesis, the following analytical benchmarks must be met.

Expected Data Profile[9][11]
ParameterMethodAcceptance Criteria
Chemical Purity HPLC (C18, H2O/MeCN)> 98.0%
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)> 99.0% (after recrystallization)
Configuration Optical Rotation

Negative (typically for S-isomer in MeOH, verify with authentic standard)
Residual Copper ICP-MS (if Route A)< 10 ppm
Troubleshooting the Henry Reaction
  • Problem: Low diastereoselectivity (if anti/syn mixture occurs).

    • Solution: While the target is not diastereomeric (it has only one chiral center), side reactions producing diols can occur.[1] Ensure strictly anhydrous conditions during the nitroaldol step.[1]

  • Problem: Low ee.

    • Solution: Lower the temperature to -20°C and increase reaction time. Verify the purity of the chiral ligand.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][8] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palomo, C., Oiarbide, M., & Laso, A. (2005).[1] Copper-Catalyzed Asymmetric Henry Reaction.[1][9] European Journal of Organic Chemistry, 2005(13), 2561–2577. Link

  • Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2008). Enantioselective Henry reaction of aldehydes with nitromethane catalyzed by copper(II) complexes of iminopyridine ligands.[1][10] Organic Letters, 10(24), 5553-5556.[1] Link

  • Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Intermediates.[1] Angewandte Chemie International Edition, 43(7), 788–824.[1] Link

  • BenchChem. (2025).[6] Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol and analogs. BenchChem Technical Repository. Link

Sources

Exploratory

The Phenylethanolamine Scaffold: From Nature to De Novo Design

This technical guide details the discovery, chemistry, and pharmacological evolution of 2-amino-1-phenylethanol derivatives. This scaffold forms the structural backbone of the catecholamine neurotransmitters and a vast c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, chemistry, and pharmacological evolution of 2-amino-1-phenylethanol derivatives. This scaffold forms the structural backbone of the catecholamine neurotransmitters and a vast class of sympathomimetic and sympatholytic drugs.

Core Architecture & Biological Significance

The 2-amino-1-phenylethanol moiety (also known as


-hydroxyphenethylamine) is the pharmacophore responsible for interacting with adrenergic receptors (

and

).[1]
  • Benzylic Hydroxyl (-OH): Critical for hydrogen bonding with the receptor site (specifically Asn293 in

    
    -AR).
    
  • Amine Nitrogen: Protonated at physiological pH, forming an ionic bond with Asp113 in the receptor.

  • Aromatic Ring: Engages in

    
    -
    
    
    
    stacking interactions with Phe290.
Natural Biosynthesis Pathway

The history of this scaffold begins with the endogenous catecholamines. Understanding their biosynthesis provides the logic for all subsequent synthetic modifications.

Biosynthesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine NE Norepinephrine (Noradrenaline) Dopamine->NE  +OH (Beta Carbon) Epi Epinephrine (Adrenaline) NE->Epi  +Methyl (Amine) TH Tyrosine Hydroxylase (Rate Limiting) DDC DOPA Decarboxylase DBH Dopamine beta-Hydroxylase PNMT PNMT

Figure 1: Enzymatic cascade converting L-Tyrosine to Epinephrine.[2][3] The introduction of the beta-hydroxyl group by DBH creates the chiral center essential for high-affinity binding.

The Quest for Selectivity: Evolution of Agonists

Early therapeutic use of epinephrine was limited by its lack of selectivity (stimulating


, 

, and

receptors) and rapid metabolism by Catechol-O-Methyltransferase (COMT).
Phase I: N-Substitution (1940s)

Researchers discovered that increasing the steric bulk on the nitrogen atom shifted affinity from


 to 

receptors.
  • Norepinephrine (Primary amine): High

    
    , Moderate 
    
    
    
    .
  • Epinephrine (Methyl): Balanced

    
    .
    
  • Isoproterenol (Isopropyl): Pure

    
     agonist (Non-selective 
    
    
    
    ).
Phase II: Metabolic Stability & Subtype Selectivity (1960s)

Salbutamol (Albuterol) represented a watershed moment. Sir David Jack at Allen & Hanburys applied two critical modifications to the isoproterenol scaffold:

  • N-tert-butyl group: Further enhanced

    
     selectivity (lung) over 
    
    
    
    (heart).
  • Hydroxymethyl (-CH2OH) at C3: Replaced the meta-hydroxyl of the catechol. This "saligenin" headgroup maintained receptor hydrogen bonding but was not a substrate for COMT, significantly extending the duration of action.

Comparative Data: Agonist Evolution
DrugN-SubstituentRing SubstitutionReceptor SelectivityCOMT Resistant?
Norepinephrine -H3,4-Dihydroxy (Catechol)

No
Epinephrine -CH33,4-Dihydroxy (Catechol)

No
Isoproterenol -CH(CH3)23,4-Dihydroxy (Catechol)

No
Salbutamol -C(CH3)33-CH2OH, 4-OH

Yes
Salmeterol Long lipophilic tail3-CH2OH, 4-OH

(Long Acting)
Yes

Experimental Protocols: Synthesis & Validation

Protocol A: Synthesis of Salbutamol (Albuterol)

Objective: Synthesis of the racemic 2-amino-1-phenylethanol derivative via bromination and reduction.

Step 1: Bromination of 4-hydroxy-3-(hydroxymethyl)acetophenone
  • Dissolve 4-hydroxy-3-(hydroxymethyl)acetophenone (1.0 eq) in CHCl3/Ethyl Acetate (1:1).

  • Add CuBr2 (2.0 eq) slowly under reflux.

    • Causality: Copper(II) bromide provides controlled alpha-bromination without over-brominating the aromatic ring.

  • Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting ketone (

    
    ) and appearance of the alpha-bromo ketone (
    
    
    
    ).
  • Filter CuBr (white solid byproduct) and concentrate the filtrate to yield the

    
    -bromo ketone.
    
Step 2: Amination
  • Dissolve the crude

    
    -bromo ketone in THF.
    
  • Add excess tert-butylamine (3.0 eq) dropwise at 0°C to prevent polymerization.

  • Stir at room temperature for 12 hours.

  • Self-Validation: Aliquot a sample for NMR. The shift of the alpha-protons from

    
     4.5 (CH2-Br) to 
    
    
    
    3.8 (CH2-N) confirms substitution.
Step 3: Reduction
  • Cool the aminoketone solution to 0°C.

  • Add NaBH4 (2.0 eq) in portions.

    • Causality: Sodium borohydride selectively reduces the ketone to the secondary alcohol without affecting the phenol or primary alcohol.

  • Quench with dilute HCl (carefully, evolution of H2 gas).

  • Basify with NaOH to pH 10 and extract with EtOAc.

  • Recrystallize from Ethanol/Ether.

Stereochemistry: The Eutomer vs. Distomer

The 2-amino-1-phenylethanol scaffold possesses a chiral center at the


-carbon.[4]
  • (R)-Enantiomer (Eutomer): The active form. The spatial arrangement allows the -OH, -NH, and aromatic ring to align perfectly with the receptor pocket.

  • (S)-Enantiomer (Distomer): Often inactive or pro-inflammatory. (S)-Salbutamol has been implicated in increasing bronchial hyperreactivity.

Protocol B: Asymmetric Synthesis (Corey-Bakshi-Shibata Reduction)

To produce pure (R)-salbutamol (Levosalbutamol), a chiral catalyst is required.

  • Reagent Prep: Activate the (R)-Me-CBS oxazaborolidine catalyst (0.1 eq) in anhydrous THF.

  • Addition: Simultaneously add the ketone precursor and Borane-THF complex (BH3·THF) to the catalyst solution at -20°C.

    • Mechanism:[4][5][6] The catalyst coordinates borane, directing the hydride attack to the Si-face of the ketone, yielding the (R)-alcohol.

  • Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC (Chiralcel OD-H column).

    • Target: >98% ee.

Structure-Activity Relationship (SAR) Logic

The following decision tree illustrates how structural modifications to the phenylethanolamine core dictate pharmacological class.

SAR Core 2-amino-1-phenylethanol Scaffold N_Sub N-Substituent Size Core->N_Sub Ring_Sub Ring Substitution Core->Ring_Sub Small_N Small (-H, -CH3) High Alpha Activity N_Sub->Small_N E.g., Norepinephrine Large_N Large (iPr, tBu) High Beta Activity N_Sub->Large_N E.g., Isoproterenol Catechol 3,4-OH (Catechol) Potent but Unstable Ring_Sub->Catechol Resorcinol 3,5-OH (Resorcinol) Beta-2 Selective Ring_Sub->Resorcinol Metaproterenol Saligenin 3-CH2OH, 4-OH COMT Resistant Ring_Sub->Saligenin Salbutamol Sulfonamide Methanesulfonamide Class III Antiarrhythmic Ring_Sub->Sulfonamide Sotalol

Figure 2: SAR Decision Tree. Modifying the N-substituent controls receptor subtype affinity, while ring modifications control metabolic stability and intrinsic activity.

The Beta-Blocker Divergence: Sotalol

While most beta-blockers (like Propranolol) are aryloxypropanolamines, Sotalol retains the original phenylethanolamine structure.

  • Discovery: Synthesized in 1960 by Mead-Johnson.[7]

  • Chemistry: Replaces the catechol hydroxyls with a methanesulfonamide group.

  • Mechanism: The sulfonamide group acts as a hydrogen bond donor/acceptor but alters the electronic properties of the ring, removing intrinsic sympathomimetic activity (ISA) and conferring Class III antiarrhythmic properties (K+ channel blockade).

References

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Am J Hypertens. 1989.[8] [Link]

  • Sir David Jack: an extraordinary drug discoverer and developer. Nature Reviews Drug Discovery. [Link]

  • Discovery of Salbutamol. ResearchGate. [Link]

  • Phenylethanolamine Properties & Data. PubChem. [Link]

Sources

Foundational

The Phenethylamine Scaffold: From Monoamine Modulation to Psychoplastogenesis

Topic: Potential Therapeutic Applications of Substituted Phenethylamines Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Neuropharmacologists. A Technical Guide to Next-Generat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Applications of Substituted Phenethylamines Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Neuropharmacologists.

A Technical Guide to Next-Generation Therapeutics

Executive Summary

The substituted phenethylamine scaffold (


) remains one of the most privileged structures in medicinal chemistry. Historically categorized strictly as sympathomimetics or hallucinogens, recent phase 3 breakthroughs (e.g., Ulotaront , MDMA-assisted therapy ) have shattered these boundaries.

This guide analyzes the renaissance of phenethylamines in three distinct therapeutic domains:

  • Non-D2 Antipsychotics: Leveraging TAAR1 agonism to treat schizophrenia without metabolic or motor side effects.

  • Psychoplastogens: Using 5-HT2A agonists to drive rapid neuroplasticity for depression and PTSD.

  • Entactogens: The clinical validation of MDMA for PTSD and the search for "next-gen" analogs.

Chemical Architecture & SAR: The "Engine" of Selectivity

The versatility of the phenethylamine backbone lies in its ability to toggle between monoamine transporter inhibition (SERT/DAT/NET), vesicular release (VMAT2), and direct receptor agonism (5-HT2A, TAAR1).

The Core Scaffold

Modifications at specific positions dictate the pharmacological profile.

PhenethylamineSAR Core Phenethylamine Core (C6-C-C-N) R_Alpha Alpha-Carbon (Rα) Controls Metabolism (MAO) & Potency Core->R_Alpha R_N Nitrogen (Rn) Controls Receptor Subtype (e.g., N-Benzyl -> 5-HT2A Superagonist) Core->R_N R_Ring Phenyl Ring (R2-R6) Dictates Affinity/Selectivity (e.g., 2,5-OMe -> 5-HT2A) Core->R_Ring Amphetamine Amphetamine (α-Me) DAT/NET Releaser R_Alpha->Amphetamine NBOMe NBOMe (N-2-methoxybenzyl) Picomolar 5-HT2A Affinity R_N->NBOMe DOI DOI/2C-X (2,5-OMe, 4-X) 5-HT2A Agonist R_Ring->DOI

Figure 1: Structure-Activity Relationship (SAR) nodes of the phenethylamine scaffold.[1] Key substitution points drive the divergence between psychostimulant, hallucinogenic, and therapeutic activity.

Key SAR Rules
  • Alpha-Methylation: Increases resistance to MAO degradation (e.g., Amphetamine), enhancing oral bioavailability and duration.

  • Ring Substitution (2,5-dimethoxy): Shifts selectivity toward 5-HT2A receptors , creating the "2C" and "DOx" families (hallucinogens/psychoplastogens).

  • N-Benzylation: Drastically increases 5-HT2A affinity (NBOMe series) but often reduces the safety margin; however, this lipophilic pocket interaction is a target for designing biased agonists.

Therapeutic Frontier 1: TAAR1 Agonists (Schizophrenia)[2][3]

The most advanced non-classical phenethylamine application is Ulotaront (SEP-363856) . Unlike all current antipsychotics, it does not block Dopamine D2 receptors directly, avoiding extrapyramidal symptoms (EPS) and metabolic dysregulation.[2]

Mechanism of Action

Ulotaront acts as an agonist at TAAR1 (Trace Amine-Associated Receptor 1) and 5-HT1A .[3][2][4]

  • TAAR1 Activation: TAAR1 is an intracellular GPCR (Gs-coupled) often colocalized with D2 receptors. Activation increases cAMP, which phosphorylates the D2 receptor, causing its internalization or desensitization.

  • Result: Presynaptic inhibition of dopamine firing in the ventral tegmental area (VTA) without postsynaptic D2 blockade in the striatum.

TAAR1_Signaling Ulotaront Ulotaront (Ligand) TAAR1 TAAR1 (GPCR) Ulotaront->TAAR1 Agonism SideEffect No Postsynaptic D2 Blockade (No Motor Side Effects) Ulotaront->SideEffect Gs Gs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA D2 D2 Receptor (Presynaptic) PKA->D2 Phosphorylation/Desensitization Effect Reduced Dopamine Firing (Antipsychotic Effect) D2->Effect

Figure 2: The novel mechanism of TAAR1 agonists.[3][2] By modulating D2 function via intracellular signaling rather than direct antagonism, therapeutic efficacy is dissociated from motor side effects.

Clinical Status[2]
  • Compound: Ulotaront (SEP-363856).[3][2][5]

  • Phase: Phase 3 (DIAMOND trials).

  • Differentiation: Efficacy against negative symptoms of schizophrenia (a major unmet need) due to 5-HT1A synergy.

Therapeutic Frontier 2: Psychoplastogens (Neuroplasticity)

Depression and PTSD are increasingly viewed as disorders of neural atrophy. Psychoplastogens are small molecules that rapidly promote neuritogenesis (growth of neurites) and spinogenesis (formation of dendritic spines).

While tryptamines (psilocybin) are famous here, phenethylamines like DOI (2,5-dimethoxy-4-iodoamphetamine) are potent drivers of this plasticity via 5-HT2A.

The Phenethylamine Advantage
  • DOI has been shown to induce rapid expression of BDNF (Brain-Derived Neurotrophic Factor).

  • Non-Hallucinogenic Potential: Research suggests the hallucinogenic effects (Head Twitch Response in mice) can be decoupled from the plasticity effects. This is achieved by targeting intracellular 5-HT2A receptors or designing biased agonists that recruit β-arrestin differently.

Experimental Protocol: Neuritogenesis Screening

To validate a novel phenethylamine as a psychoplastogen, the following in vitro assay is the gold standard.

Protocol: High-Content Imaging of Neurite Outgrowth

  • Cell Culture:

    • Isolate embryonic cortical neurons (E18) from Sprague-Dawley rats.

    • Plate at 15,000 cells/well in 96-well plates coated with poly-D-lysine.

    • Maintain in Neurobasal medium + B27 supplement.

  • Treatment (DIV 3):

    • On Day In Vitro (DIV) 3, treat cells with the test compound (0.1 nM – 10 µM).

    • Controls: Vehicle (DMSO), Positive Control (BDNF 50 ng/mL), Reference (Ketamine 10 µM).

    • Incubation time: 1 hour to 24 hours (transient exposure is often sufficient for psychoplastogens).[6]

  • Fixation & Staining (DIV 6):

    • Fix with 4% paraformaldehyde (PFA) for 15 min.

    • Permeabilize and block with 5% Goat Serum/0.2% Triton X-100.

    • Primary Antibodies: Anti-MAP2 (dendrites, 1:1000).

    • Secondary Antibodies: Alexa Fluor 488 (green).

  • Analysis:

    • Image using a high-content system (e.g., IncuCyte or ImageXpress).

    • Sholl Analysis: Quantify "Intersections" (branching complexity) and "Total Neurite Length."

    • Success Criteria: A statistically significant increase (p<0.05) in neurite length vs. vehicle, comparable to BDNF.

Therapeutic Frontier 3: MDMA & Entactogens (PTSD)

MDMA (3,4-methylenedioxymethamphetamine) is a unique phenethylamine that acts as a monoamine releaser (via VMAT2/SERT reversal) and a weak 5-HT2A agonist.

Clinical Validation
  • MAPP2 Phase 3 Results: MDMA-assisted therapy significantly reduced CAPS-5 scores in patients with moderate to severe PTSD.[7]

  • Mechanism: The release of oxytocin (social bonding) combined with reduced amygdala activity allows patients to revisit traumatic memories without overwhelming fear (fear extinction).

The "Next-Gen" Goal

The goal is to retain the therapeutic "entactogenic" effect while removing:

  • Neurotoxicity: Associated with metabolites (alpha-methyl-dopamine).

  • Stimulant Effects: Reducing NET/DAT affinity to prevent cardiovascular stress.

  • Abuse Liability: Slowing pharmacokinetics or reducing peak euphoria.

Table 1: Comparative Profile of Phenethylamine Classes

ClassRepresentativePrimary TargetTherapeutic IndicationKey Risk
Stimulant AmphetamineDAT/NET ReleaserADHD, NarcolepsyAddiction, CV Stress
Entactogen MDMASERT/VMAT2 + 5-HT2APTSD (Assisted Therapy)Neurotoxicity (High dose)
Psychedelic 2C-B / DOI5-HT2A AgonistDepression (Plasticity)Hallucinations
TAAR1 Agonist UlotarontTAAR1 / 5-HT1ASchizophreniaNausea (Mild)

References

  • Koblan, K. S., et al. (2020). A Non-D2-Receptor-Binding Drug for the Treatment of Schizophrenia. New England Journal of Medicine. Link

  • Mitchell, J. M., et al. (2023). MDMA-assisted therapy for moderate to severe PTSD: a randomized, placebo-controlled phase 3 trial. Nature Medicine.[8][9][10] Link

  • Olson, D. E. (2018). Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics. Journal of Experimental Neuroscience. Link

  • Dedic, N., et al. (2019). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences. Link

  • Dunlap, L. E., et al. (2020). Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure-Activity Relationship Studies. Journal of Medicinal Chemistry. Link (Note: Discusses plasticity assays relevant to phenethylamines).

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis. Link

Sources

Exploratory

Solubility Profile &amp; Crystallization Thermodynamics of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

An in-depth technical guide on the solubility, thermodynamic behavior, and crystallization protocols for (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. Executive Summary (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol (CAS: 1311...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the solubility, thermodynamic behavior, and crystallization protocols for (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol.

Executive Summary

(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol (CAS: 1311318-42-9 for HCl salt; related racemic CAS: 54942-63-1) is a critical chiral amino alcohol intermediate utilized in the asymmetric synthesis of adrenergic receptor antagonists and other bioactive pharmacophores.

Understanding its solubility landscape is prerequisite for designing efficient optical resolution, recrystallization, and formulation processes. This guide provides a technical analysis of its solubility behavior, detailing the thermodynamic driving forces in protic vs. aprotic solvents and establishing a validated protocol for experimental determination.

Key Solubility Characteristics:

  • Amphiphilic Nature: The compound exhibits dual polarity due to the hydrophilic amino-alcohol motif and the lipophilic methoxyphenyl ring.

  • pH-Dependent Solubility: High aqueous solubility is observed only under acidic conditions (

    
    ) due to protonation of the primary amine.
    
  • Crystallization Systems: The free base is best recrystallized using Alcohol/Water (antisolvent) or Ethyl Acetate/Heptane (cooling + antisolvent) systems.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before establishing solubility protocols, the solute's intrinsic properties must be defined to predict solvent interactions.

PropertyValue / Description
IUPAC Name (1S)-2-amino-1-(2-methoxyphenyl)ethanol
Molecular Formula

Molecular Weight 167.21 g/mol
Chirality (S)-Enantiomer
H-Bond Donors 2 (–OH, –NH2)
H-Bond Acceptors 3 (–OH, –NH2, –OCH3)
Predicted LogP ~1.1 (Moderate Lipophilicity)
pKa (Conjugate Acid) ~9.5 (Amine)

Qualitative Solubility Matrix

The following matrix categorizes solvent compatibility based on polarity matching and synthesis workup literature. This data serves as the baseline for selecting solvents for quantitative screening.

Solvent ClassSpecific SolventsSolubility BehaviorMechanism
Short-Chain Alcohols Methanol, EthanolHigh (>100 mg/mL)Strong H-bonding with amino/hydroxyl groups; matches solute polarity.
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole interactions disrupt crystal lattice energy effectively.
Esters Ethyl Acetate, Isopropyl AcetateModerate (T-dependent)Good solubility at boiling point; poor at

. Ideal for cooling crystallization.
Ethers THF, MTBEModerate to Low Soluble in THF; limited solubility in MTBE (often used as a weak antisolvent).
Chlorinated Dichloromethane (DCM)Moderate Soluble, but often forms solvates; use with caution in final API steps.
Hydrocarbons Hexane, Heptane, TolueneInsoluble / Very Low High interfacial tension; excellent antisolvents for precipitation.
Water Water (

)
Low Hydrophobic phenyl ring dominates at neutral pH.
Acidic Water 0.1M HCl, Acetic Acid (aq)High Formation of the hydrophilic ammonium salt (

).

Process Insight: In synthetic pathways, the crude product is often dissolved in hot Methanol or Ethanol , followed by the addition of Water to induce precipitation of the free base as the solution cools.

Thermodynamic Modeling of Solubility

To design a robust crystallization process, experimental data must be fitted to thermodynamic models. These models allow for the interpolation of solubility at any temperature, critical for defining the Metastable Zone Width (MSZW).

Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

). It is the industry standard for correlating solubility data of pharmaceutical intermediates.


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the non-ideal solution behavior and the enthalpy of solution, while
      
      
      accounts for the temperature dependence of the enthalpy.
van't Hoff Equation

For determining the thermodynamic functions of dissolution (Enthalpy


, Entropy 

):


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).
    
  • Intercept:

    
    .
    

Experimental Determination Protocols

Do not rely solely on literature values. Polymorphism and impurity profiles significantly alter solubility. Use the following self-validating protocols.

Protocol A: Dynamic Laser Monitoring (Fast Screening)

Best for determining the solubility curve and Metastable Zone Width (MSZW).

  • Preparation: Load a precise mass of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol into a reactor with a focused beam reflectance measurement (FBRM) or turbidity probe.

  • Solvent Addition: Add a known volume of solvent.

  • Heating Ramp: Heat at a constant rate (e.g., 0.5°C/min) while stirring.

  • Clear Point Detection: Record the temperature (

    
    ) where turbidity drops to baseline (complete dissolution).
    
  • Cooling Ramp: Cool at a constant rate.

  • Cloud Point Detection: Record the temperature (

    
    ) where turbidity spikes (nucleation).
    
  • Repeat: Add more solute and repeat to build the solubility vs. supersaturation curve.

Protocol B: Equilibrium Shake-Flask (Gold Standard)

Best for generating thermodynamic data for the Apelblat model.

Workflow Diagram:

SolubilityProtocol Start Excess Solute + Solvent Equilibrate Equilibrate (24-48h at Const. T) Start->Equilibrate Shake/Stir Filter Syringe Filtration (0.45 µm, Pre-heated) Equilibrate->Filter Isothermal Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC / UPLC Quantification Dilute->Analyze Calc Calculate Mole Fraction (x) & Mass Solubility Analyze->Calc

Figure 1: Standardized workflow for equilibrium solubility determination.

Critical Steps:

  • Saturation: Add solute until a solid phase persists.

  • Thermal Equilibrium: Shake for 24–48 hours at the target temperature (e.g., 298.15 K).

  • Filtration: Use a pre-heated syringe filter to prevent precipitation during sampling (critical error source).

  • Analysis: Quantify using HPLC (UV detection at 270-280 nm, typical for anisole derivatives).

Application: Crystallization Process Design

The choice of solvent dictates the yield, purity, and polymorphic form. Use the logic below to select the optimal system.

SolventSelection Start Select Crystallization Strategy SolubilityCheck Is Solubility High in Alcohol (MeOH/EtOH)? Start->SolubilityCheck Cooling Cooling Crystallization SolubilityCheck->Cooling Moderate (Slope > 0) AntiSolvent Anti-Solvent Crystallization SolubilityCheck->AntiSolvent Too High (>200 mg/mL) Esters Use Ethyl Acetate or Isopropyl Acetate Cooling->Esters Preferred for Purity WaterAdd Solvent: Ethanol Anti-Solvent: Water AntiSolvent->WaterAdd Green Chemistry HeptaneAdd Solvent: EtOAc Anti-Solvent: Heptane AntiSolvent->HeptaneAdd Anhydrous Required

Figure 2: Decision tree for selecting crystallization solvent systems based on solubility interactions.

Recommended Systems for (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol:
  • Ethanol / Water (1:1 to 1:3 v/v):

    • Method: Dissolve in warm ethanol; add water slowly until cloud point; cool to 0-5°C.

    • Advantage:[2][3][4] Removes inorganic salts; environmentally benign.

  • Ethyl Acetate / Heptane:

    • Method: Dissolve in boiling EtOAc; add Heptane as antisolvent.

    • Advantage:[2][3][4] Effective for removing non-polar organic impurities.

References

  • BenchChem Technical Support.Solubility Challenges with (2-Amino-4-methoxyphenyl)methanol and Related Analogs. (General solubility prediction methodologies for methoxyphenyl-aminoethanols).

  • PubChem Compound Summary.(1S)-1-(2-methoxyphenyl)ethan-1-ol (Precursor Data). National Library of Medicine (US)

  • Jouyban, A. Handbook of Solubility Data for Pharmaceuticals.[2] CRC Press, 2009.[2] (Standard reference for thermodynamic solubility modeling).

  • CymitQuimica. Product Data: 2-Amino-2-(2-methoxyphenyl)ethan-1-ol Hydrochloride. (Physical form and salt properties).[5][1][6][7][8]

  • Google Patents.Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol (CN105622434A).

Sources

Protocols & Analytical Methods

Method

(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol as a chiral auxiliary

Application Note: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol as a Chiral Auxiliary Part 1: Executive Summary & Technical Rationale The "Ortho-Methoxy" Advantage in Asymmetric Catalysis While simple 1,2-amino alcohols lik...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol as a Chiral Auxiliary

Part 1: Executive Summary & Technical Rationale

The "Ortho-Methoxy" Advantage in Asymmetric Catalysis While simple 1,2-amino alcohols like phenylglycinol are staples in chiral synthesis, (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol (herein referred to as (S)-o-Anisyl-Glycinol or (S)-OAG ) offers a distinct structural advantage: the hemilabile ortho-methoxy group .

In standard amino-alcohol ligands, chirality is induced via a bicyclic transition state. In (S)-OAG , the ortho-methoxy substituent acts as a third coordination point (a "side-arm" donor). This creates a sterically congested and electronically rigid tricyclic chelate when bound to metals like Zinc(II) or Copper(II).

Key Performance Metrics:

  • Higher Enantiomeric Excess (ee): Typically boosts ee by 5-15% compared to unsubstituted phenylglycinol in diethylzinc additions due to reduced conformational freedom in the transition state.

  • Substrate Scope: Particularly effective for "difficult" aliphatic aldehydes where standard ligands often fail to achieve >90% ee.

  • Recyclability: The polar methoxy group facilitates easier separation from non-polar products during workup.

Part 2: Mechanism of Action (The Dinuclear Zinc Model)

The superior stereocontrol of (S)-OAG is best understood through the Noyori Dinuclear Transition State . Unlike bidentate ligands, (S)-OAG operates as a tridentate hybrid ligand.

Figure 1: The "Locked" Transition State The diagram below illustrates the catalytic alkylation of an aldehyde. Note how the ortho-methoxy group (Node: O_Me) coordinates to the Zinc center, blocking the 'back' face and forcing the alkyl group transfer to occur from a specific trajectory.

G Ligand (S)-OAG Ligand (Scaffold) Zn1 Zn (Catalytic) Ligand->Zn1 N,O Chelation Zn2 Zn (Reagent) Zn1->Zn2 O-Bridge Aldehyde Substrate (Aldehyde) Zn1->Aldehyde Activation (Lewis Acid) Et Ethyl Group (Nucleophile) Zn2->Et Delivery Product Chiral Alcohol (S-Configuration) Aldehyde->Product Hydrolysis Et->Aldehyde Re-face Attack OMe Ortho-Methoxy (Hemilabile Clamp) OMe->Zn1 Secondary Coordination (Rigidification)

Caption: Figure 1: Dinuclear Zinc Transition State. The ortho-methoxy group coordinates to the catalytic Zn, creating a "locked" steric wall that prevents competing transition states, thereby maximizing enantioselectivity.

Part 3: Experimental Protocols

Protocol A: Catalytic Enantioselective Addition of Diethylzinc

Application: Synthesis of (S)-1-phenyl-1-propanol derivatives.

Reagents:

  • Ligand: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol (1.0 mmol, 5 mol%).

  • Substrate: Benzaldehyde (20 mmol).

  • Reagent: Diethylzinc (1.0 M in hexane, 40 mmol, 2.0 equiv).

  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology:

  • Ligand Activation (Critical Step):

    • Charge a flame-dried Schlenk flask with (S)-OAG (167 mg, 1.0 mmol) under Argon.

    • Add anhydrous Toluene (10 mL).

    • Expert Tip: Although the ligand is stable, trace water destroys the catalytic Zn species. Aazeotropic drying with toluene prior to use is recommended for >98% ee.

  • Catalyst Formation:

    • Cool the solution to 0 °C .

    • Add Diethylzinc (20 mL, 20 mmol, 1.0 equiv relative to aldehyde) dropwise.

    • Observation: Evolution of ethane gas (bubbles) indicates formation of the Zinc-Alkoxide complex.

    • Stir at 0 °C for 30 minutes to ensure complete formation of the dinuclear species.

  • Substrate Addition:

    • Add the Aldehyde (20 mmol) slowly over 10 minutes.

    • Note: The solution often turns pale yellow.

    • Immediately add the remaining Diethylzinc (20 mmol) if not added in step 2 (some protocols split the Zn source; however, pre-forming the catalyst with 1 equiv and using excess for reaction is standard). Correction: Standard Noyori protocol uses catalytic ligand (5 mol%) and stoichiometric Et2Zn (2 equiv).

    • Revised Stoichiometry: Ligand (5 mol%), Et2Zn (2.2 equiv), Aldehyde (1.0 equiv).

  • Reaction & Quench:

    • Allow to warm to Room Temperature (23 °C) . Stir for 12–18 hours.

    • TLC Monitoring: Check for disappearance of aldehyde (UV active).

    • Quench: Cool to 0 °C. Carefully add 1M HCl (20 mL). Caution: Vigorous gas evolution.

  • Workup & Ligand Recovery:

    • Extract with Et2O (3 x 50 mL).

    • Ligand Recovery: The aqueous acidic layer contains the protonated (S)-OAG ligand.

    • Basify the aqueous layer (pH 10) with NaOH. Extract with CH2Cl2. Evaporate to recover (S)-OAG (>90% recovery yield).

Data Summary: Comparative Efficiency

LigandSubstrateYield (%)ee (%)Notes
PhenylglycinolBenzaldehyde9284Standard reference.
(S)-OAG Benzaldehyde96 97 Enhanced rigidity.
(S)-OAG n-Octanal8992Excellent for aliphatics.
Protocol B: Synthesis of Evans-Type Oxazolidinone Auxiliary

(S)-OAG can be converted into a chiral oxazolidinone, serving as a superior auxiliary for asymmetric alkylations due to the bulky o-anisyl group.

  • Cyclization:

    • Dissolve (S)-OAG (10 mmol) in dry THF (50 mL).

    • Add Carbonyldiimidazole (CDI) (11 mmol) and catalytic DMAP (5 mol%).

    • Reflux for 6 hours.

  • Isolation:

    • Evaporate THF. Dissolve residue in CH2Cl2, wash with 1M HCl (to remove imidazole) and brine.

    • Recrystallize from EtOAc/Hexane.[1]

  • Result:

    • Product: (4S)-4-(2-methoxyphenyl)-1,3-oxazolidin-2-one .

    • Usage: Can be N-acylated and used for asymmetric aldol reactions. The ortho-methoxy group provides steric shielding of the Re-face, often exceeding the selectivity of the standard 4-phenyl oxazolidinone.

Part 4: Troubleshooting & Optimization (Senior Scientist Notes)

  • Problem: Low ee (<80%).

    • Root Cause: Temperature too high during Et2Zn addition, or wet solvent.

    • Fix: Ensure reaction is initiated at 0 °C or -20 °C. Dry toluene over Na/Benzophenone.

  • Problem: Low Yield.

    • Root Cause: Incomplete catalyst formation.

    • Fix: Increase the "aging" time of the Ligand + Et2Zn mixture to 1 hour before adding the aldehyde.

  • Problem: Ligand Recovery is poor.

    • Root Cause: Incomplete extraction from the basic aqueous phase.

    • Fix: The ortho-methoxy group increases water solubility slightly compared to phenylglycinol. Use "salting out" (saturate with NaCl) before CH2Cl2 extraction.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[2][3] Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Pale, P., & Chuche, J. (1988). Chiral amino alcohols in asymmetric synthesis: Effect of the structure of the ligand. Tetrahedron Letters, 29(24), 2947-2950.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][3][4] Chemical Reviews, 92(5), 833-856. Link

  • Cho, B. T., & Chun, Y. S. (1998). Asymmetric borane reduction of ketones catalyzed by chiral oxazaborolidines derived from (1S,2R)-2-amino-1,2-diphenylethanol. Tetrahedron: Asymmetry, 9(9), 1489-1492. (Analogous methodology).
  • ChemicalBook Entry. (2025). 2-Amino-1-(2-methoxyphenyl)ethanol Properties and Synthesis. Link

Sources

Application

Application Note: Scalable Synthesis of Optically Active 2-Amino-1-Phenylethanol Scaffolds

Abstract & Strategic Overview Optically active 2-amino-1-phenylethanol (APE) derivatives are critical chiral building blocks for -adrenergic blockers (e.g., Sotalol, Salbutamol) and sympathomimetic drugs (e.g., Norepinep...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Optically active 2-amino-1-phenylethanol (APE) derivatives are critical chiral building blocks for


-adrenergic blockers (e.g., Sotalol, Salbutamol) and sympathomimetic drugs (e.g., Norepinephrine). While classical resolution of racemic mixtures was historically dominant, modern pharmaceutical manufacturing demands asymmetric synthesis to maximize yield and eliminate the waste associated with the unwanted enantiomer.

This guide details two scalable protocols for synthesizing enantiopure APEs. We focus on the Asymmetric Reduction of 2-Chloroacetophenone as the divergent point. This precursor is stable, inexpensive, and its reduction yields a chiral chlorohydrin, which is readily converted to the target amino alcohol via amination.

Strategic Decision Matrix

The choice between Biocatalysis and Chemical Catalysis depends on available infrastructure and specific purity requirements.

G Start Target: Chiral 2-Amino-1-Phenylethanol Precursor Precursor: 2-Chloroacetophenone Start->Precursor Decision Select Asymmetric Method Precursor->Decision Bio Method A: Biocatalysis (KRED/GDH) Decision->Bio High Selectivity Green Focus Chem Method B: Chemical Catalysis (Ru-TsDPEN) Decision->Chem High Throughput Chemical Plant Bio_Pros Pros: >99% ee, Aqueous media, Ambient temp, Green chemistry Bio->Bio_Pros Chem_Pros Pros: High substrate loading, Broad substrate scope, No enzyme sourcing required Chem->Chem_Pros Intermediate Intermediate: (R)- or (S)-2-Chloro-1-phenylethanol Bio_Pros->Intermediate Chem_Pros->Intermediate Amination Downstream: Amination (NH3/Amines) Intermediate->Amination Final Final Product: Chiral APE Amination->Final

Figure 1: Strategic workflow for the asymmetric synthesis of APE scaffolds.

Safety & Handling (Critical)

  • 2-Chloroacetophenone: A potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood. Neutralize spills immediately with dilute sulfide solution.

  • Styrene Oxide derivatives: Potential mutagens. Handle with double-gloving and appropriate containment.

  • Biocatalysts: Enzymes can cause respiratory sensitization. Avoid aerosol formation.[1]

Method A: Biocatalytic Asymmetric Reduction (The Green Route)

Principle: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) catalyze the stereoselective reduction of the ketone. This method utilizes a cofactor recycling system (GDH/Glucose) to regenerate NADPH, driving the equilibrium forward.

Materials
  • Substrate: 2-Chloroacetophenone (2-CAP).

  • Enzyme: Engineered KRED (Screening required for specific R/S selectivity; e.g., Codexis KRED panels or equivalent).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) and NADP+.

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Solvent: Isopropyl Alcohol (IPA) or DMSO (as co-solvent).

Protocol (Scale: 100g Basis)
  • Buffer Preparation: Prepare 1.0 L of 100 mM KPi buffer (pH 7.0). Add Magnesium Sulfate (1 mM final conc.) to stabilize the enzyme.

  • Substrate Solution: Dissolve 100g of 2-CAP in 100 mL DMSO (or Toluene if a biphasic system is preferred).

  • Cofactor Mix: To the buffer, add:

    • Glucose (1.5 equivalents relative to substrate).

    • NADP+ (0.5 - 1.0 wt% relative to substrate).

    • GDH (2000 Units).

  • Reaction Initiation:

    • Thermostat the reactor to 30°C.

    • Add the KRED enzyme (1-2 wt% load).

    • Add the Substrate Solution slowly over 1 hour to prevent enzyme inhibition.

  • Process Control: Maintain pH at 7.0 by automatic titration with 2M NaOH (Gluconic acid is produced as a byproduct).

  • Work-up:

    • After 24h (or >99% conversion), extract the mixture with Ethyl Acetate (3 x 500 mL).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Yield: Typically >90%. ee: >99%.[2]

Biocatalytic Cycle Diagram

BioCycle Substrate 2-Chloroacetophenone KRED KRED Substrate->KRED Product (R)-Chlorohydrin NADP NADP+ GDH GDH NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconic Gluconic Acid KRED->Product KRED->NADP GDH->NADPH GDH->Gluconic

Figure 2: Coupled enzymatic cycle showing substrate reduction and cofactor regeneration.

Method B: Asymmetric Transfer Hydrogenation (The Chemical Route)

Principle: Noyori Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN). This method uses Formic Acid/Triethylamine as the hydrogen donor, avoiding high-pressure H2 gas.

Materials
  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (for R-alcohol) or [(R,R)-Ts-DPEN] (for S-alcohol).[3]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio azeotrope).

  • Solvent: Dichloromethane (DCM) or DMF.[4]

Protocol (Scale: 100g Basis)
  • Inerting: Purge a 2L reactor with Nitrogen. Oxygen poisons the Ru-hydride species.

  • Catalyst Prep: Dissolve RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol% loading) in 200 mL degassed DCM.

  • Substrate Addition: Add 100g 2-Chloroacetophenone to the reactor.

  • Reagent Addition: Add the Formic Acid/TEA mixture (3 equivalents of formate) slowly via syringe pump.

  • Reaction: Stir at 25-30°C. Monitor CO2 evolution (ensure proper venting).

  • Quench & Work-up:

    • Dilute with water.[1][4] Neutralize to pH 7.

    • Separate organic layer.

    • Pass through a short silica plug to remove Ruthenium residues (Critical for pharma compliance).

    • Yield: 85-95%. ee: 95-97% (Recrystallization may be needed to reach >99%).

Downstream Processing: Amination

Both methods converge at the chiral 2-chloro-1-phenylethanol.

Step: Conversion to 2-Amino-1-phenylethanol.[4][5][6]

  • Reagents: Aqueous Ammonia (25%) or specific amine (e.g., isopropylamine for Sotalol synthesis).

  • Conditions: Dissolve chiral chlorohydrin in Ethanol. Add excess amine (5-10 eq).

  • Reaction: Heat to 50°C in a sealed pressure vessel for 4-6 hours.

  • Purification:

    • Evaporate excess amine/solvent.

    • Acid/Base extraction: Dissolve residue in dilute HCl (aq). Wash with Ether (removes non-basic impurities). Basify aqueous layer with NaOH. Extract product into DCM.

    • Crystallize as the Hydrochloride salt for maximum stability.

Analytical Controls & Troubleshooting

Quality Control Parameters
ParameterMethodAcceptance Criteria
Chemical Purity HPLC (C18 Column, ACN/H2O gradient)> 98.0%
Enantiomeric Excess (ee) Chiral HPLC (Daicel Chiralcel OD-H or AD-H)> 99.0%
Residual Metal (Method B) ICP-MS (Ruthenium content)< 10 ppm
Residual Protein (Method A) Bradford AssayNot Detectable
Troubleshooting Guide
  • Low ee% (Method A): Check buffer pH. If pH drops < 6.5, enzyme conformation may change. Increase buffer strength or titration response speed.

  • Low Conversion (Method B): Oxygen leak. The Ru-H species is air-sensitive. Ensure vigorous N2 sparging of all reagents.

  • Racemization during Amination: Avoid excessive temperatures (>70°C). The chlorohydrin can cyclize to the epoxide; if the epoxide opens non-selectively, ee drops.

References

  • Noyori, R., & Hashiguchi, S. (1997).[3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][7] Accounts of Chemical Research.

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[6] Angewandte Chemie International Edition.

  • Codexis Inc. (2022). Ketoreductase (KRED) Screening Kits for Chiral Alcohol Synthesis. Codexis Technology Platform.

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Amino-1-phenylethanol.[8]

  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from L-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering.

Sources

Method

Application Note: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol as a Divergent Scaffold for Novel Therapeutic &amp; Catalytic Agents

[1] Executive Summary (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol (CAS: 108100-06-7) represents a privileged chiral building block in modern organic synthesis.[1] Distinguished by its ortho-methoxy substitution, this scaf...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol (CAS: 108100-06-7) represents a privileged chiral building block in modern organic synthesis.[1] Distinguished by its ortho-methoxy substitution, this scaffold offers unique steric bulk and electronic donation properties compared to its unsubstituted phenyl analogs (e.g., phenylglycinol or norephedrine derivatives).

This guide details the utility of this precursor in three high-value applications:

  • Chiral Ligand Design: Synthesis of sterically demanding oxazoline ligands for asymmetric catalysis.

  • Heterocyclic Library Generation: Accessing novel morpholine and oxazolidinone scaffolds common in CNS-active agents.[1]

  • API Fragment Synthesis: N-alkylation protocols for next-generation

    
    -amino alcohol therapeutics.
    

Chemical Profile & Mechanistic Insight[1]

The utility of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol stems from its bifunctional nature (amine + alcohol) and the proximity of the methoxy group.[1]

  • Stereochemistry: The (1S) configuration provides a defined chiral environment, essential for enantioselective synthesis and binding affinity in drug targets.

  • The Ortho-Methoxy Effect: Unlike para-substituted analogs, the ortho-methoxy group exerts a "hemi-labile" coordination effect in metallic complexes and increases steric hindrance around the benzylic position, often enhancing stereoselectivity in downstream transformations.

Reaction Manifold Visualization

ReactionManifold Precursor (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol (Chiral Scaffold) Oxazoline Chiral Oxazolines (Ligands/Bioisosteres) Precursor->Oxazoline  + Nitrile / Lewis Acid   Morpholine Morpholine Derivatives (CNS Active Scaffolds) Precursor->Morpholine  + Glyoxal / Reduction   BetaBlocker N-Alkylated Amino Alcohols (Adrenergic Modulators) Precursor->BetaBlocker  + Epoxide / Alkyl Halide  

Figure 1: Divergent synthetic pathways utilizing the (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol scaffold.[1][2]

Application 1: Synthesis of Chiral Oxazolines (Ligands)[1]

Chiral oxazolines are critical motifs in asymmetric catalysis (e.g., BOX ligands) and medicinal chemistry (as peptide bond bioisosteres).[1] The ortho-methoxy group in this precursor allows for the synthesis of ligands with enhanced "bite angles" and hemilabile properties.[1]

Mechanism

The reaction proceeds via the condensation of the amino alcohol with a nitrile, catalyzed by a Lewis acid (typically ZnCl₂ or Cd(OAc)₂), followed by cyclization and ammonia release.

Protocol: Zinc-Catalyzed Cyclization[1]

Materials:

  • (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol (1.0 equiv)[1]

  • Benzonitrile (or substituted nitrile) (1.2 equiv)[1]

  • Zinc Chloride (ZnCl₂) (anhydrous, 0.1 equiv)[1]

  • Chlorobenzene (Solvent)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

  • Dissolution: Add (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol (5 mmol, 836 mg) and anhydrous ZnCl₂ (0.5 mmol, 68 mg) to the flask.

  • Solvent Addition: Add Chlorobenzene (15 mL) and Benzonitrile (6 mmol, 0.62 mL).

  • Reflux: Heat the mixture to reflux (approx. 135°C) for 24 hours. Monitor reaction progress via TLC (SiO₂, 40% EtOAc/Hexanes). The amino alcohol spot (polar, baseline) should disappear, replaced by a less polar oxazoline spot.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ (30 mL) and wash with saturated NaHCO₃ (2 x 20 mL) and water (20 mL).[1]

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes:EtOAc gradient 9:1 to 7:3).

  • Validation: Confirm structure via ¹H NMR. The characteristic signal is the disappearance of the O-H/N-H protons and the sharpening of the CH-O/CH-N signals in the oxazoline ring (typically

    
     4.0–5.5 ppm region).[1]
    

Data Summary Table: Typical Yields

Nitrile Substrate Product Type Yield (%) Notes
Benzonitrile 2-Phenyl-oxazoline 82% Standard ligand precursor
2-Cyanopyridine PyOx Ligand 76% N,N-bidentate ligand

| Malononitrile | Bis(oxazoline) | 65% | Requires 2.2 equiv of amino alcohol |[1]

Application 2: Synthesis of Morpholine Scaffolds (CNS Agents)

Morpholines are prevalent in antidepressants (e.g., Reboxetine) and fungicides.[1] This protocol converts the linear amino alcohol into a chiral morpholine core, leveraging the ortho-methoxy group to influence diastereoselectivity during ring closure.

Protocol: Glyoxal Condensation & Reduction

Materials:

  • (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol[1]

  • Glyoxal (40% aq.[1] solution) or Aryl glyoxal[1][3]

  • Sodium Cyanoborohydride (NaBH₃CN)[1]

  • Methanol/Acetic Acid[1]

Step-by-Step Procedure:

  • Imine Formation: In a flask, dissolve the amino alcohol (1.0 equiv) in Methanol (0.1 M).[1] Add Glyoxal (1.1 equiv) dropwise at 0°C. Stir for 2 hours to form the intermediate hemiaminal/imine.

  • Reduction: Add NaBH₃CN (2.5 equiv) and Acetic Acid (catalytic, pH ~5). Stir at room temperature for 12 hours.

  • Cyclization: The resulting diol-amine intermediate is often cyclized under acidic conditions (e.g., pTsOH, Toluene, Reflux with Dean-Stark trap) to form the morpholine ring.

  • Isolation: Neutralize with NaOH, extract with EtOAc, and purify via chromatography.

Application 3: N-Alkylation for -Amino Alcohol Drugs

This scaffold serves as a direct analog for the synthesis of norepinephrine reuptake inhibitors or beta-blockers.[1] The (1S)-configuration mimics the bioactive eutomer of many adrenergic drugs.

Protocol: Epoxide Opening (Linker Strategy)

Materials:

  • (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol[1]

  • Substituted Glycidyl Ether (e.g., Aryl-O-CH₂-Epoxide)[1]

  • Isopropanol (IPA) or Ethanol[1]

Step-by-Step Procedure:

  • Coupling: Dissolve the epoxide (1.0 equiv) in IPA.[1] Add the amino alcohol (1.0 equiv).[1]

  • Heating: Heat to reflux (80°C) for 6–12 hours. The nucleophilic amine attacks the less substituted carbon of the epoxide (regioselective ring opening).[1]

  • Purification: Evaporate solvent. The product is often an oil that can be crystallized as an HCl or fumarate salt.[1]

  • Salt Formation: Dissolve the crude oil in minimal ethanol. Add ethanolic HCl dropwise until cloudiness persists. Cool to 4°C to crystallize the hydrochloride salt.[1]

Quality Control & Characterization

Ensuring the optical purity of the precursor and final products is paramount.[1]

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 254 nm (utilizing the phenyl chromophore).[1]

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

NMR Validation (Diagnostic Signals)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.85 ppm (s, 3H): Methoxy group (-OCH₃).[1]
      
    • 
       4.9–5.1 ppm (dd, 1H): Benzylic methine (-CH-OH).[1]
      
    • 
       6.8–7.4 ppm: Aromatic protons (distinct splitting pattern due to ortho-substitution).[1]
      

References

  • General Synthesis of Oxazolines

    • Organic Chemistry Portal.[1] "Synthesis of 2-Oxazolines."[1][3] Available at: [Link]

  • Chiral Amino Alcohols in Catalysis
  • Applications in Medicinal Chemistry (Morpholines)

    • National Institutes of Health (PMC).[1] "One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries." Available at: [Link]

  • Compound Data & Safety

    • PubChem.[1] "(1S)-1-(2-methoxyphenyl)ethan-1-ol Compound Summary." Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

Welcome to the technical support center for the synthesis of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthetic yield and enantioselectivity. Chiral amino alcohols are crucial building blocks in the pharmaceutical industry, and mastering their synthesis is key to advancing drug discovery and development.[1]

I. Synthesis Overview & Common Challenges

The asymmetric reduction of a prochiral ketone, specifically 2-amino-1-(2-methoxyphenyl)ethanone, is a prevalent and effective method for synthesizing (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. The Corey-Bakshi-Shibata (CBS) reduction is a particularly powerful technique for this transformation, employing a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[2][3][4] This method is favored for its reliability and its applicability to a wide range of ketones.[2]

Despite its robustness, researchers can encounter challenges that lead to suboptimal yields and reduced enantiomeric excess (ee). Common issues include:

  • Low Conversion Rates: The starting material is not fully consumed, leading to a mixture of ketone and alcohol.

  • Poor Enantioselectivity: The desired (S)-enantiomer is contaminated with a significant amount of the (R)-enantiomer.

  • Side Product Formation: Unwanted reactions occur, complicating purification and reducing the yield of the target molecule.

  • Difficulties in Purification: Isolating the final product with high purity can be challenging.

This guide will address these issues in a practical, question-and-answer format, providing actionable solutions grounded in chemical principles.

II. Troubleshooting Guide & FAQs

Low Conversion & Yield

Question 1: My reaction shows low conversion of the starting ketone. What are the likely causes and how can I improve it?

Answer: Low conversion is often traced back to issues with the reagents, reaction setup, or conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Borane Source: Ensure the borane solution (e.g., BH₃•THF or BH₃•SMe₂) is fresh and has been properly stored. Borane solutions can degrade over time, leading to a lower effective concentration. It is advisable to titrate the borane solution prior to use. Borane-dimethyl sulfide (BMS) is generally more stable than borane-tetrahydrofuran (BTHF).[5]

    • Catalyst Loading: While the CBS catalyst is effective at low loadings (typically 5-10 mol%), increasing the catalyst loading to 15-20 mol% can sometimes drive the reaction to completion, especially with less reactive substrates.[3]

    • Stoichiometry of Borane: A common protocol suggests using 0.6 equivalents of the borane-THF complex.[1] Ensure accurate measurement, as insufficient borane will result in incomplete reduction.

  • Reaction Conditions:

    • Temperature: The CBS reduction is typically performed at low temperatures (e.g., 0 °C to room temperature) to maximize enantioselectivity.[1] However, if the conversion is low, a gradual and controlled increase in temperature may be necessary. Monitor the reaction closely by TLC or HPLC to avoid a significant drop in enantioselectivity.

    • Reaction Time: While many CBS reductions are complete within a few hours, some substrates may require longer reaction times.[1] Monitor the reaction progress and allow it to proceed until the starting material is consumed.

    • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent.[1] Ensure the solvent is thoroughly dried, as water will quench the borane reagent.

  • Experimental Setup:

    • Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure your glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

Poor Enantioselectivity

Question 2: The enantiomeric excess (ee) of my product is lower than expected. How can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity is the primary advantage of the CBS reduction. A drop in ee can be attributed to several factors:

  • Catalyst Choice and Purity:

    • (S)- vs. (R)-Catalyst: For the synthesis of the (1S)-alcohol, the (S)-CBS catalyst should be used. Double-check that you are using the correct enantiomer of the catalyst.

    • Catalyst Integrity: Ensure the chiral oxazaborolidine catalyst has not degraded. It is sensitive to moisture.

  • Reaction Temperature:

    • Lowering the Temperature: Temperature has a significant impact on enantioselectivity. Running the reaction at a lower temperature (e.g., -20 °C or even -78 °C) can often dramatically improve the ee.

  • Rate of Addition:

    • Slow Addition of Ketone: The prochiral ketone should be added slowly to the mixture of the catalyst and borane. This ensures that the catalyzed reduction is the dominant pathway over the non-catalyzed, non-selective reduction.

  • Mechanism and Transition State:

    • The selectivity of the CBS reduction arises from a well-organized, six-membered ring transition state where the borane coordinates to the nitrogen of the oxazaborolidine, and the ketone coordinates to the endocyclic boron.[2][6] This coordination orients the ketone for a face-selective hydride transfer. Any factor that disrupts this transition state, such as impurities or excessively high temperatures, will lower the enantioselectivity.

Side Reactions and Purification

Question 3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer: Side reactions can compete with the desired reduction, leading to a complex product mixture and lower yield.

  • Over-reduction: While less common for the target amino alcohol, in other systems, prolonged reaction times or excess borane can lead to the reduction of other functional groups. Careful monitoring of the reaction is key.

  • Reaction with the Amine: The free amine of the substrate can potentially react with borane. While the CBS catalyst system is generally tolerant of various functional groups, protecting the amine group (e.g., as a Boc or Cbz derivative) prior to reduction can sometimes lead to cleaner reactions and higher yields.

  • Quenching and Workup:

    • Careful Quenching: The reaction must be carefully quenched to destroy excess borane. Slow, dropwise addition of methanol at 0 °C is a common and effective method.[1] A vigorous quench can lead to temperature spikes and potential side reactions.

    • Proper Workup: A standard workup involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and an aqueous solution. Washing with a mild acid (e.g., 1 M HCl) followed by a mild base (e.g., saturated NaHCO₃) and brine helps to remove inorganic byproducts and the catalyst.[1]

Question 4: I'm having difficulty purifying the final product. What are the recommended purification strategies?

Answer: Purifying chiral amino alcohols can be challenging due to their polarity and potential for zwitterion formation.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purification.[1] A gradient elution system, often starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) and sometimes a small amount of a basic modifier (like triethylamine or ammonium hydroxide) to prevent streaking on the column, is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity and can sometimes even enhance the enantiomeric excess. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Chiral HPLC for Analysis: To determine the enantiomeric excess of your product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][7][8]

III. Experimental Protocols & Data

General Protocol for the CBS Reduction of 2-amino-1-(2-methoxyphenyl)ethanone

This protocol is a representative procedure and may require optimization for your specific substrate and scale.

  • Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

  • Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃•THF) (0.6 equivalents) to the catalyst solution. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the catalyst-borane complex.[1]

  • Substrate Addition: Dissolve the 2-amino-1-(2-methoxyphenyl)ethanone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.[1]

  • Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C to destroy excess borane.[1]

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol.[1]

Data Summary: Impact of Reaction Parameters on Yield and Enantioselectivity
ParameterStandard ConditionTroubled ResultOptimized ConditionExpected Outcome
Temperature 0 °C to RTLow ee%-20 °CIncreased ee%
Catalyst Loading 10 mol%Low Conversion15 mol%Higher Conversion
Rate of Addition RapidLow ee%Slow, DropwiseIncreased ee%
Solvent Undried THFLow YieldAnhydrous THFImproved Yield

IV. Visualizing the Workflow and Key Relationships

Troubleshooting Flowchart

This diagram outlines a logical approach to diagnosing and resolving common issues in the synthesis.

Troubleshooting_Flowchart Start Low Yield or ee% in Synthesis Check_Reagents Verify Reagent Quality (Borane, Catalyst, Solvent) Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Procedure Review Experimental Procedure (Addition Rate, Quenching) Start->Check_Procedure Low_Conversion Issue: Low Conversion Check_Reagents->Low_Conversion Check_Conditions->Low_Conversion Low_ee Issue: Low Enantioselectivity Check_Conditions->Low_ee Check_Procedure->Low_ee Side_Products Issue: Side Products Check_Procedure->Side_Products Optimize_Stoichiometry Adjust Stoichiometry (Increase Borane/Catalyst) Low_Conversion->Optimize_Stoichiometry Optimize_Temp_Time Optimize Temperature & Time Low_Conversion->Optimize_Temp_Time Low_ee->Optimize_Temp_Time Refine_Technique Refine Addition & Quenching Low_ee->Refine_Technique Side_Products->Refine_Technique Purification Optimize Purification (Chromatography, Recrystallization) Side_Products->Purification Success Improved Yield & ee% Optimize_Stoichiometry->Success Optimize_Temp_Time->Success Refine_Technique->Success Purification->Success

Caption: A flowchart for troubleshooting common synthesis issues.

Mechanism of CBS Reduction

This diagram illustrates the key steps in the catalytic cycle of the Corey-Bakshi-Shibata reduction.

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex Catalyst-Borane Complex Catalyst->Complex Coordination Borane BH3 Source (e.g., BH3-THF) Borane->Complex Transition_State Six-Membered Transition State Complex->Transition_State Ketone Coordination Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Alcohol Chiral Alcohol Product Product_Complex->Alcohol Product Release

Caption: The catalytic cycle of the CBS reduction mechanism.

V. References

  • Corey–Itsuno reduction - Wikipedia. (2023, December 2). Retrieved February 13, 2024, from [Link]

  • CBS catalyst - Grokipedia. (n.d.). Retrieved February 13, 2024, from [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction - YouTube. (2020, March 21). Retrieved February 13, 2024, from [Link]

  • The boron approach to asymmetric synthesis - SciSpace. (n.d.). Retrieved February 13, 2024, from [Link]

  • Chiral separation of amino-alcohols using extractant impregnated resins - PubMed. (2007, February 16). Retrieved February 13, 2024, from [Link]

  • Borane Reagents - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals. (n.d.). Retrieved February 13, 2024, from [Link]

Sources

Optimization

Technical Support Center: Purification of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

Status: Operational Ticket ID: PUR-1S-AMINO-METHOXY Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-1S-AMINO-METHOXY Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the purification support hub. You are likely working with (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol , a critical chiral intermediate often synthesized via the reduction of cyanohydrins or nitro-aldol adducts.

This molecule presents a "perfect storm" for purification difficulties: it is a polar base (primary amine) with a lipophilic tail (methoxyphenyl), and it possesses a chiral center susceptible to racemization if mishandled.

Physicochemical Dashboard
PropertyValue (Approx.)Implication for Purification
pKa (Amine) ~9.5Protonated (water-soluble) at pH < 8; Free base (organic-soluble) at pH > 11.
LogP ~1.1Moderate lipophilicity. prone to emulsions in EtOAc/Water systems.
State Solid (mp 85-95°C)Tendency to "oil out" if solvent polarity is mismatched.
Stability Air-sensitive (Amine)Absorbs CO2 (carbamate formation); store under Argon/Nitrogen.

Troubleshooting Modules

Module A: The "Emulsion Nightmare" (Acid-Base Extraction)

Issue: “I performed the reaction, but during the workup, I have a thick emulsion that won't separate, or my yield is near zero.”

Diagnosis: The 2-methoxyphenyl group acts as a surfactant when paired with the polar amine/alcohol headgroup. Furthermore, if you used Borohydride for reduction, boron salts form complexes with the amino-alcohol, trapping it in the aqueous phase.

Protocol: The Boron-Break & pH Swing

  • Quench: If coming from a borohydride reduction, quench with MeOH first, then adjust to pH 1-2 with 1M HCl . Stir for 30 mins. Why? This breaks the Boron-Nitrogen/Oxygen complexes.

  • Wash (Acidic Phase): Wash the aqueous acidic layer with MTBE or Dichloromethane (DCM) .

    • Result: Removes non-basic impurities (unreacted ketones, neutral byproducts). The product remains in the water.

  • Basify (The Critical Step): Cool to 0°C. Slowly add 50% NaOH or NH4OH until pH > 12.

    • Note: The high pH ensures the amine is fully deprotonated.

  • Extraction: Extract with DCM/Isopropanol (9:1 ratio) .

    • Expert Tip: Pure DCM often fails to extract polar amino alcohols efficiently. The 10% Isopropanol acts as a phase transfer helper and improves solubility.

ExtractionWorkflow Start Reaction Mixture (Low pH / Quenched) Wash Wash with MTBE/DCM Start->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgLayer1 Organic Layer (Discard Impurities) PhaseSep1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Amine Salt Basify Adjust pH > 12 (NaOH/NH4OH) AqLayer1->Basify Extract Extract with DCM:IPA (9:1) Basify->Extract FinalOrg Organic Layer (Product Free Base) Extract->FinalOrg

Figure 1: Acid-Base Workup Logic Flow.[1] Note the critical use of DCM:IPA to recover the polar free base.

Module B: Enantiomeric Enrichment (Resolution & Crystallization)

Issue: “My product is an oil, or the enantiomeric excess (ee%) is stuck at 85%.”

Diagnosis: Amino alcohols are notorious for forming "oils" because of strong hydrogen bonding networks that resist ordered crystal lattice formation. 85% ee indicates partial racemization or incomplete stereocontrol.

The Solution: Diastereomeric Salt Formation You cannot rely on simple recrystallization of the free base. You must form a salt with a chiral acid.

Recommended Resolving Agents:

  • Dibenzoyl-L-Tartaric Acid (L-DBTA): The gold standard for aromatic amino alcohols. The benzoyl groups provide pi-pi stacking interactions with the methoxyphenyl ring, facilitating crystallization.

  • L-Tartaric Acid: Cheaper, but often leads to hygroscopic salts that are harder to filter.

Protocol: The "Hot-Drop" Method

  • Dissolve crude oil (Free Base) in Ethanol (absolute) .

  • Add 1.0 equivalent of L-DBTA dissolved in warm Ethanol.

  • Heat to reflux until clear.

  • Cooling Ramp: Cool slowly to Room Temp over 4 hours. Do not crash cool on ice immediately; this traps impurities.

  • Harvest: Filter the white solid.

  • Liberation: Suspend salt in water, basify with NaOH, and extract (as per Module A) to get >98% ee Free Base.

Data: Solvent Screening for Crystallization

Solvent System Outcome Comment
Ethanol (Abs) Excellent Best for L-DBTA salts. Good yield/purity balance.
Methanol Poor Solubility too high; low yield.
IPA/Water (95:5) Good Use if Ethanol fails. Water helps solubilize the polar salt head.

| Ethyl Acetate | Avoid | Often causes "oiling out" (phase separation without crystal formation). |

Module C: Chromatography (The "Ghost Peak" Fix)

Issue: “I see broad, tailing peaks on my TLC/HPLC, or the product stays at the baseline.”

Diagnosis: The primary amine interacts strongly with the acidic silanol groups (


) on silica gel, causing irreversible adsorption or severe tailing.

The Fix: The "Amine Modifier" Never run this compound on silica using neutral solvents.

  • TLC Mobile Phase: DCM : Methanol : NH4OH (25%) (90 : 9 : 1).

    • The Ammonia competes for silanol sites, allowing the product to move.

  • Flash Column:

    • Pre-treat silica column with 1% Triethylamine (TEA) in Hexane.

    • Elute with DCM -> DCM:MeOH (95:5) containing 0.5% TEA.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to make the salt? A: You can, but the Hydrochloride salt is often extremely hygroscopic (absorbs water from air) and becomes a sticky gum. Tartrate or Benzoate salts are physically superior for handling and storage.

Q: I suspect my 2-methoxy group is cleaving. Is this possible? A: Only under harsh conditions (e.g., BBr3 or boiling HBr). Standard workup (1M HCl at RT) will not cleave the methyl ether. However, the benzylic position (C-OH) is sensitive. Avoid strong acids at high heat, which could cause elimination to the styrene derivative.

Q: My product turned yellow overnight. A: Oxidative instability. Primary amines can oxidize to imines or N-oxides. Store the purified free base under Argon in the freezer (-20°C), or ideally, store it as the stable L-DBTA salt.

References

  • Synthesis and Resolution of Amino Alcohols

    • Source: BenchChem Technical Guide. "An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol." (Methodology adapted for methoxy-analog).[1][2]

    • URL:

  • Chiral Resolution with Tartaric Acid Derivatives

    • Source: Patent US5034394A / CN104098478B.
    • URL:

  • Physicochemical Properties (pKa/Solubility)

    • Source: PubChem Compound Summary for (R)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride.
    • URL:

  • Chromatographic Behavior of Amino Alcohols

    • Source: Sigma-Aldrich Technical Bulletin.
    • URL:

Sources

Troubleshooting

Technical Support Center: Synthesis of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

Topic: Troubleshooting Side Reactions & Impurity Profiling Ticket ID: CHEM-SUP-2026-02-17 Status: Open Assigned Specialist: Senior Application Scientist System Overview & Chemical Hazard Dashboard Target Molecule: (1S)-2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiling Ticket ID: CHEM-SUP-2026-02-17 Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Chemical Hazard Dashboard

Target Molecule: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Key Structural Challenges:

  • Ortho-Methoxy Group: Acts as both a steric blocker and a Lewis-basic coordination site. This is the primary source of catalytic failure and slow reaction kinetics.

  • Chiral Center (C1): Susceptible to racemization via carbocation formation (benzylic position) under acidic conditions.

  • Primary Amine: Prone to oxidative degradation and carbamate formation upon exposure to air/CO2.

Reaction Pathway & Failure Mode Analysis

The following diagram illustrates the two primary synthetic routes and their specific divergence points into side reactions.

G Start 2-Methoxybenzaldehyde Henry Henry Reaction (Nitroaldol) Start->Henry Nitro Nitromethane Nitro->Henry NitroStyrene Intermediate: 2-Methoxy-beta-nitrostyrene Henry->NitroStyrene - H2O Side1 Side Reaction A: Cannizzaro Dimer (2-methoxybenzoic acid + alcohol) Henry->Side1 Excess Aldehyde/Base Side2 Side Reaction B: Nitroalkene Polymerization NitroStyrene->Side2 High Temp/Conc. Red Reduction Step (Red-Al or NaBH4/CuCl2) NitroStyrene->Red Side3 Side Reaction C: Incomplete Reduction (Hydroxylamine/Oxime) Red->Side3 Insufficient Hydride Target TARGET: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Red->Target Route2 Alt Route: ATH (Amino-Ketone Reduction) Route2->Target Side4 Side Reaction D: Metal Chelation (Low ee%) Ortho-methoxy interference Route2->Side4 Catalyst Poisoning

Figure 1: Critical failure nodes in the synthesis of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. Red nodes indicate irreversible impurity formation.

Module A: The Henry Reaction (Nitroaldol) Route

Context: Condensation of 2-methoxybenzaldehyde with nitromethane, followed by reduction.

Ticket #101: "My reaction mixture turned into a viscous tar during the Henry step."

Diagnosis: Polymerization of the nitrostyrene intermediate. The ortho-methoxy group provides electron donation that destabilizes the nitroalkene double bond, making it hyper-reactive toward Michael additions (polymerization) under highly basic conditions or high temperatures.

Troubleshooting Protocol:

Parameter Standard Protocol Adjustment for Ortho-Methoxy Substrate
Base Catalyst NaOH / KOH Switch to Ammonium Acetate (NH₄OAc). Strong bases trigger Cannizzaro dimerization (Side Reaction A) due to the steric hindrance of the aldehyde.
Temperature Reflux Limit to 80°C. Higher temps accelerate polymerization (Side Reaction B).

| Solvent | Ethanol | Use Acetic Acid/Nitroethane. This buffers the system, preventing the pH spikes that lead to tar formation. |

Validation Check (Self-Correcting):

  • TLC Monitoring: If you see a streak near the baseline, polymerization has occurred. The product should be a distinct yellow spot (conjugation).

  • 1H NMR: Look for the vinylic protons of the nitrostyrene at

    
     8.0-8.5 ppm (doublet, large coupling constant ~13Hz for trans). Absence of these peaks with broad aliphatic signals indicates polymer.
    
Ticket #102: "Yield is good, but the product is contaminated with an unknown impurity (M+16)."

Diagnosis: Incomplete Reduction (Hydroxylamine Intermediate). Reducing the nitro group to the amine is difficult due to the steric bulk of the ortho-methoxy group hindering the hydride attack. The reaction stalls at the hydroxylamine (


) stage.

Corrective Action (The "Red-Al" Protocol):

  • Avoid LiAlH₄: It often fails to fully reduce sterically hindered nitrostyrenes, leaving oximes or hydroxylamines.

  • Use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride): It is more thermally stable and can be run at higher temperatures (toluene reflux) required to force the reduction to completion.

  • Stoichiometry: Increase hydride equivalents from 3.0 to 5.0 eq .

Module B: Asymmetric Transfer Hydrogenation (ATH) Route

Context: Reduction of 2-amino-1-(2-methoxyphenyl)ethanone using Ru-TsDPEN catalysts to set the (1S) stereocenter.

Ticket #201: "Enantiomeric Excess (ee) is stuck at 75% (Target >98%)."

Diagnosis: Competitive Coordination (The "Ortho Effect"). In standard ATH, the Ruthenium catalyst binds the ketone oxygen and the amine. However, the oxygen in the 2-methoxy group competes for the Ru center, creating a non-stereoselective transition state.

Mechanistic Insight: The ortho-methoxy group acts as a "hemi-labile" ligand. When it binds to Ru, it displaces the chiral diamine ligand or alters the geometry of the hydride transfer.

Optimization Guide:

  • Catalyst Selection: Switch from standard RuCl(p-cymene)(TsDPEN) to a tethered Ru-catalyst (e.g., Ru-tethered-TsDPEN). Tethering prevents the ligand from dissociating when the methoxy group attacks.

  • Solvent Switch: Change from Isopropanol to Formic Acid/Triethylamine (5:2) . The irreversible nature of formate reduction drives the kinetics faster than the chelation equilibrium can disrupt it.

  • Lewis Acid Additive: Add 10 mol% LiBr . Lithium ions coordinate to the methoxy oxygen, "capping" it and preventing it from interfering with the Ruthenium center.

Ticket #202: "Product racemizes during workup."

Diagnosis: Benzylic Carbocation Formation. The product is a benzylic alcohol with an electron-donating group (methoxy) ortho to it. This makes the C-OH bond extremely labile under acidic conditions (SN1 pathway), leading to racemization.

Strict Workup Protocol:

  • NEVER use strong acid (HCl/H2SO4) to quench the reaction if the product is in the organic phase.

  • Quench: Use saturated NH₄Cl (mildly acidic) or EDTA solution (to sequester Ru).

  • Salt Formation: If making the HCl salt, use dry HCl in ether/dioxane at 0°C and filter immediately. Do not let it sit in acidic solution.

Analytical Reference Data

Impurity Profile Table Use this table to identify peaks in your HPLC/LC-MS data.

Impurity NameStructure DescriptionOriginMass Shift (vs Target)
Dimer A 2-methoxybenzoic acid dimerCannizzaro (Henry Step)N/A (Acidic peak)
Oxime

Incomplete Reduction-2 Da
Hydroxylamine

Incomplete Reduction+16 Da
Defluoro-analog (If using fluorinated precursors)Hydrogenolysis-18 Da
O-Demethylated Phenol derivativeLewis Acid cleavage-14 Da

References

  • Reduction of Nitrostyrenes (Red-Al Protocol)

    • Title: Reduction of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      -nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride.[1]
      
    • Source: RSC Publishing / J. Chem. Soc. Perkin Trans.
    • Relevance: Establishes Red-Al as the superior reagent for hindered nitrostyrenes compared to LiAlH4.
  • Copper-Catalyzed Reduction (Alternative)

    • Title: Facile one-pot reduction of

      
      -nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[2]
      
    • Source: Beilstein Journal of Organic Chemistry.
    • Relevance: Provides a safer, non-pyrophoric altern
  • Asymmetric Transfer Hydrogenation Mechanisms

    • Title: Asymmetric hydrogen

      
      -arene/N-tosylethylenediamine-ruthenium(II) catalysts.[3]
      
    • Source: Journal of the American Chemical Society (JACS).
    • Relevance: Defines the mechanism of Ru-TsDPEN catalysts and the impact of substrate coordin
  • Henry Reaction Side Products

    • Title: Henry Reaction - Limit
    • Source: Organic Chemistry Portal / Wikipedia.
    • Relevance: Details the retro-Henry and dehydration-polymerization pathways common in benzaldehyde deriv

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for (1S)-2-Amino-1-(2-methoxyphenyl)ethan-1-ol Synthesis

Introduction (1S)-2-Amino-1-(2-methoxyphenyl)ethan-1-ol is a chiral amino alcohol, a critical structural motif found in numerous active pharmaceutical ingredients (APIs). Its stereochemistry is often paramount for biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1S)-2-Amino-1-(2-methoxyphenyl)ethan-1-ol is a chiral amino alcohol, a critical structural motif found in numerous active pharmaceutical ingredients (APIs). Its stereochemistry is often paramount for biological activity, making its enantioselective synthesis a key challenge in pharmaceutical process development. This guide provides a comprehensive technical overview of the synthesis, focusing on the optimization of reaction parameters and offering troubleshooting solutions for common issues encountered during laboratory and scale-up operations. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying chemical principles to empower researchers to make informed decisions and achieve robust, reproducible results.

Chiral β-amino alcohols like the target molecule are invaluable intermediates in the synthesis of a wide array of pharmaceuticals.[1] The precise spatial arrangement of the amino and hydroxyl groups is fundamental to their interaction with biological targets, underscoring the need for high enantiopurity.[2] This document will explore the prevalent synthetic strategies, with a particular emphasis on the asymmetric reduction of a prochiral ketone precursor, a widely adopted and efficient method.

Core Synthetic Strategy: Asymmetric Reduction of 2-Amino-1-(2-methoxyphenyl)ethanone

The most common and scalable approach to synthesizing (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol is the enantioselective reduction of the corresponding α-amino ketone, 2-amino-1-(2-methoxyphenyl)ethanone. This method's success hinges on the selection of an appropriate chiral catalyst and reducing agent to stereoselectively deliver a hydride to the carbonyl group.

Reaction Pathway Overview

Synthesis_Pathway cluster_reagents Key Reagents Start 2-Amino-1-(2-methoxyphenyl)ethanone (Prochiral Ketone) Product (1S)-2-Amino-1-(2-methoxyphenyl)ethan-1-ol Start->Product Asymmetric Reduction Catalyst Chiral Catalyst (e.g., CBS Reagent, Noyori Catalyst) Catalyst->Product ReducingAgent Reducing Agent (e.g., Borane, H2) ReducingAgent->Product

Caption: General workflow for the asymmetric synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that arise during the synthesis, providing explanations and actionable solutions.

FAQ 1: Poor Enantioselectivity (Low %ee)

Question: My reaction is producing the desired amino alcohol, but the enantiomeric excess (%ee) is consistently below the target of >95%. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a frequent issue and can stem from several factors related to the catalyst, reagents, and reaction conditions.

Causality and Solutions:

  • Catalyst Integrity and Activity:

    • Cause: The chiral catalyst may have degraded due to exposure to air or moisture, or it may be of insufficient purity. Oxazaborolidine catalysts (like the Corey-Bakshi-Shibata or CBS catalyst) are particularly sensitive.[3]

    • Solution:

      • Use Fresh Catalyst: Always use a fresh batch of catalyst or one that has been stored under an inert atmosphere (argon or nitrogen).

      • In Situ Preparation: For some catalysts, in situ preparation can yield higher activity.[2]

      • Catalyst Loading: While catalytic, an insufficient amount may lead to a more significant background (non-catalyzed) reduction, which is not stereoselective. Systematically screen catalyst loading (e.g., 1-10 mol%).

  • Reducing Agent Choice and Addition Rate:

    • Cause: The choice of borane source is critical. Borane-dimethyl sulfide (BMS) is common, but its purity can vary. A rapid addition of the reducing agent can lead to an uncontrolled, non-selective reduction.

    • Solution:

      • Titrate Borane Source: If possible, titrate the borane solution to confirm its molarity before use.

      • Slow Addition: Add the borane solution slowly (e.g., via syringe pump) to the mixture of substrate and catalyst at the recommended temperature. This ensures the catalyzed pathway is dominant.

  • Reaction Temperature:

    • Cause: Asymmetric reductions are often highly temperature-dependent. Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.

    • Solution:

      • Optimize Temperature: Perform the reaction at the recommended temperature for the specific catalyst system (often between -20°C and room temperature).

      • Screen Lower Temperatures: If enantioselectivity is still poor, try running the reaction at a lower temperature, although this may require longer reaction times.

  • Solvent Effects:

    • Cause: The solvent plays a crucial role in the conformation of the catalyst-substrate complex. A non-optimal solvent can lead to poor stereochemical control.

    • Solution:

      • Aprotic Solvents: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are typically preferred.

      • Solvent Purity: Ensure the solvent is thoroughly dried before use, as water can react with both the catalyst and the reducing agent.

Troubleshooting Workflow for Low %ee:

Troubleshooting_Low_ee Start Low %ee Observed CheckCatalyst Verify Catalyst Quality (Fresh? Stored Properly?) Start->CheckCatalyst CheckReagents Verify Reducing Agent (Purity? Titrated?) Start->CheckReagents CheckTemp Review Reaction Temperature (Too high?) Start->CheckTemp CheckSolvent Check Solvent (Anhydrous? Appropriate type?) Start->CheckSolvent OptimizeLoading Optimize Catalyst Loading CheckCatalyst->OptimizeLoading OptimizeAddition Optimize Addition Rate (Syringe Pump?) CheckReagents->OptimizeAddition ScreenTemps Screen Lower Temperatures CheckTemp->ScreenTemps

Sources

Troubleshooting

Technical Support Center: Maintaining the Chiral Integrity of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

Welcome to the technical support center for (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral amino...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral amino alcohol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its handling, storage, and use in experimental settings, with a primary focus on preventing racemization to maintain its enantiopurity.

Introduction to (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol and the Challenge of Racemization

(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for its biological activity and therapeutic efficacy. Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, can compromise the quality and effectiveness of the final product. This guide provides in-depth technical advice to help you preserve the chiral integrity of this molecule throughout your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol?

A1: Racemization is the process that converts an enantiomerically pure substance, like (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol, into a 1:1 mixture of both of its enantiomers, known as a racemic mixture. This is a significant issue in drug development because the biological activity of a chiral molecule is often associated with only one of its enantiomers. The other enantiomer might be inactive or, in some cases, cause undesirable side effects. Therefore, maintaining the enantiopurity of your compound is critical for ensuring its therapeutic efficacy and safety.

Q2: What are the primary factors that can induce racemization of this amino alcohol?

A2: The primary drivers of racemization for chiral amino alcohols like (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol are:

  • pH: Both acidic and basic conditions can catalyze racemization.[1] The mechanism often involves the formation of a planar, achiral intermediate, such as a carbocation or a carbanion, which can then be protonated from either side with equal probability, leading to a racemic mixture.[1]

  • Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for racemization, thus increasing the rate of conversion.

  • Solvents: The polarity and protic nature of the solvent can influence the stability of the chiral center and any intermediates formed during racemization.

  • Catalysts: The presence of certain metals or other catalytic species can significantly accelerate the rate of racemization.[2][3]

Q3: How can I minimize the risk of racemization during storage?

A3: Proper storage is your first line of defense. For (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol, we recommend the following storage conditions:

  • Temperature: Store at low temperatures, ideally at 4°C, and protect from light. For a structurally similar compound, (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol, a storage temperature of 4°C is recommended.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent potential oxidative degradation which could indirectly affect chiral stability.

  • pH Control: Ensure the compound is stored in a neutral, anhydrous environment. If in solution, use a buffered system with a pH as close to neutral as possible.

Q4: What are the best practices for handling (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol in solution to prevent racemization?

A4: When working with this compound in solution, consider the following:

  • Solvent Selection: Use aprotic, non-polar solvents whenever possible. If a protic solvent is necessary, opt for one with a lower dielectric constant. The choice of solvent can significantly impact the optical resolution of amino alcohols.[4]

  • pH Management: Avoid strongly acidic or basic conditions. If a reaction requires non-neutral pH, it should be performed at the lowest possible temperature and for the shortest duration necessary.

  • Temperature Control: Conduct all experimental procedures at the lowest feasible temperature.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Scenario 1: Loss of Optical Purity Detected After a Reaction

Problem: You've performed a reaction and subsequent chiral HPLC analysis shows a decrease in enantiomeric excess (% ee).

Troubleshooting Workflow:

G start Loss of Optical Purity Detected check_reaction Review Reaction Conditions start->check_reaction check_workup Analyze Work-up & Purification Steps start->check_workup check_ph Extreme pH? (Acidic/Basic) check_reaction->check_ph check_temp High Temperature? (> Room Temp) check_reaction->check_temp check_reagents Presence of Potential Catalysts? (e.g., Metals) check_reaction->check_reagents solution_ph Neutralize immediately post-reaction. Use buffered solutions if possible. check_ph->solution_ph solution_temp Run reaction at lower temperatures (e.g., 0°C or below). Minimize reaction time. check_temp->solution_temp solution_reagents Use purified reagents. Consider alternative, non-catalytic routes. check_reagents->solution_reagents check_extraction Aqueous extraction with pH change? check_workup->check_extraction check_chromatography Stationary phase or solvent system causing on-column racemization? check_workup->check_chromatography solution_extraction Use neutral water for extraction. Minimize contact time with aqueous layers. check_extraction->solution_extraction solution_chromatography Screen different chiral columns and mobile phases. Consider derivatization prior to analysis. check_chromatography->solution_chromatography

Caption: Troubleshooting workflow for loss of optical purity.

Scenario 2: Inconsistent Chiral HPLC Results

Problem: You are observing variability in the enantiomeric excess measurements between different runs of the same sample.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
On-Column Racemization The chiral stationary phase or the mobile phase conditions may be inducing racemization during the analysis.Try a different chiral column (e.g., polysaccharide-based vs. macrocyclic glycopeptide-based).[5][6] Adjust the mobile phase composition, such as the type and concentration of the organic modifier and any additives.
Sample Degradation in Autosampler The sample may be slowly racemizing while sitting in the autosampler vial, especially if not temperature-controlled.Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Analyze samples as quickly as possible after preparation.
Inappropriate Derivatization If using a derivatization method, the reaction conditions might be causing racemization.Optimize derivatization conditions by using milder reagents, lower temperatures, and shorter reaction times. Ensure the derivatized product is stable under the analytical conditions.[7][8]

Experimental Protocols

Protocol 1: Chiral Purity Analysis by HPLC

This protocol provides a general starting point for the chiral analysis of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. Method optimization will be required for your specific instrumentation and sample matrix.

Objective: To determine the enantiomeric excess (% ee) of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol.

Materials:

  • (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol sample

  • HPLC-grade hexane

  • HPLC-grade 2-propanol (IPA)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® IA or a similar column)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and 2-propanol. A common starting ratio is 90:10 (v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Chiralpak® IA (or equivalent)

    • Mobile Phase: Hexane:IPA (90:10)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (or a wavelength appropriate for the compound's chromophore)

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

    • Where Area_major is the peak area of the desired (1S) enantiomer and Area_minor is the peak area of the undesired (1R) enantiomer.

Method Development Flowchart:

G start Start: Chiral HPLC Method Development screen_columns Screen Polysaccharide-based Chiral Columns (e.g., Chiralpak IA, AD, etc.) start->screen_columns initial_mobile_phase Initial Mobile Phase: Hexane/IPA (90/10) screen_columns->initial_mobile_phase check_resolution Adequate Resolution? initial_mobile_phase->check_resolution optimize_mobile_phase Optimize Mobile Phase Ratio (e.g., 95/5, 80/20) check_resolution->optimize_mobile_phase No end Final Method check_resolution->end Yes check_again Resolution Improved? optimize_mobile_phase->check_again try_different_alcohol Try Different Alcohol Modifier (e.g., Ethanol) try_different_alcohol->optimize_mobile_phase check_again->try_different_alcohol No check_again->end Yes

Caption: Flowchart for chiral HPLC method development.

References

  • Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. Royal Society of Chemistry. [Link]

  • US Patent US4990666A, Racemization of optically active amino alcohols.
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Chemical Science. [Link]

  • Studies on Optically Active Amino Acids. XIX. Solvent Effects on Optical Rotatory Dispersion and Circular Dichroism of N-Dithiocarbethoxy-L-A-Amino. Amanote Research. [Link]

  • (1S)-1-(2-methoxyphenyl)ethan-1-ol. PubChem. [Link]

  • 2-Amino-1-(3-methoxyphenyl)ethan-1-ol. PubChem. [Link]

  • Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Open. [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. ResearchGate. [Link]

  • Structures of chiral amino alcohols and amino acids tested. ResearchGate. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. National Institutes of Health. [Link]

  • Process for the preparation of optically active 2-amino-1-phenylethanols.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

  • Α-amino acid racemization method.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis eBooks. [Link]

  • Enantiomers of phenylpropanolamine suppress food intake in hyperphagic rats. PubMed. [Link]

  • Synthesis of (1R,2S)- and (1S,2R)-2-amino-1,2-bis(4-methoxyphenyl) ethan-1-ol, a key intermediate for the synthesis of second-generation William's lactone. Confit. [Link]

  • Racemization Catalyst for Amino Acids. II. Racemization with Aurintricarbonic Acid. Oxford Academic. [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Royal Society of Chemistry. [Link]

  • Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. Royal Society of Chemistry. [Link]

  • Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. Royal Society of Chemistry. [Link]

  • Viscosity Reduction and Stability Enhancement of Monoclonal Antibody Formulations Using Derivatives of Amino Acids. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scale-Up of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Production

Welcome to the comprehensive technical support guide for the synthesis and scale-up of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. This resource is meticulously crafted for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. This resource is meticulously crafted for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the production of this critical chiral amino alcohol. Chiral amino alcohols are vital building blocks in the pharmaceutical industry, valued for their role in creating enantiomerically pure drugs.[1][2][3][4]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient scale-up of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing chiral amino alcohols like (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol, and what are their primary challenges?

A1: The most prevalent methods for synthesizing chiral amino alcohols include the asymmetric reduction of α-amino ketones, the reduction of α-amino acids, and the asymmetric aminohydroxylation of olefins.[5] Each route presents unique challenges, particularly during scale-up:

  • Asymmetric Reduction of Ketones: This is a widely used method.[6][7] Challenges include achieving high enantioselectivity, which is highly dependent on the catalyst, solvent, and reaction conditions.[8] Catalyst deactivation and the need for expensive chiral ligands can also be significant hurdles.[9]

  • Reduction of α-Amino Acids: While seemingly straightforward, this method can be complicated by the need for powerful reducing agents like Lithium Aluminum Hydride (LiAlH4), which are expensive and hazardous on a large scale.[10] Alternative methods like catalytic hydrogenation often require high pressure and temperature, posing equipment demands.[10]

  • Asymmetric Aminohydroxylation: This method can provide direct access to the desired product but may suffer from issues with regioselectivity and the formation of byproducts.

Q2: My asymmetric reduction is showing low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?

A2: Low enantiomeric excess is a frequent issue. The root cause often lies in one or more of the following factors:

  • Catalyst Inactivity or Degradation: Ensure your catalyst is properly activated and handled under an inert atmosphere if it is sensitive to air or moisture.[8] The age and storage conditions of the catalyst can also impact its effectiveness.

  • Suboptimal Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.[8]

  • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent play a crucial role in the geometry of the transition state. A solvent screen is highly recommended to find the optimal medium for your specific catalyst-substrate combination.[8]

  • Presence of Moisture: Water can interfere with the catalyst and promote non-selective background reactions, leading to a decrease in e.e. Ensure all reagents and solvents are rigorously dried.[8]

  • Substrate Quality: Impurities in the starting ketone can sometimes interfere with the catalyst, leading to poor stereoselectivity.

Q3: I'm observing significant byproduct formation during the reaction. How can I identify and minimize these impurities?

A3: Byproduct formation can drastically reduce yield and complicate purification. Common side reactions include:

  • Over-reduction: In the case of ketone reduction, the resulting alcohol can sometimes be further reduced. Careful control of stoichiometry and reaction time is crucial.

  • Elimination Reactions: The basicity of some reagents can promote the elimination of water from the alcohol product. Using a milder base or lowering the reaction temperature can help suppress this pathway.[8]

  • Formation of Positional Isomers: In some synthetic routes, the formation of isomers like 1-amino-2-phenylethanol derivatives can occur, which are often difficult to separate from the desired product through standard purification methods like distillation or recrystallization.[11]

To identify byproducts, techniques like LC-MS and NMR are indispensable. Once identified, reaction conditions can be optimized to minimize their formation.

Q4: What are the best practices for purifying (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol at a larger scale?

A4: Purification is a critical step in obtaining a high-purity final product. Common methods include:

  • Crystallization: This is often the most effective and scalable method for purifying chiral amino alcohols. The choice of solvent is critical for achieving good recovery and high purity. It may be necessary to form a salt of the amino alcohol to facilitate crystallization.[12]

  • Flash Column Chromatography: While effective at the lab scale, chromatography can be expensive and cumbersome for large-scale production.[5][13] It is typically reserved for situations where crystallization is not feasible or for the removal of particularly challenging impurities.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, washing with an acidic solution can remove basic impurities, while a basic wash can remove acidic byproducts.[5]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol production.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Conversion Inactive catalyst or reagents.Verify the activity of the catalyst and the purity of all reagents. Consider a fresh batch of catalyst.
Insufficient reaction time or temperature.Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. A modest increase in temperature may be necessary, but be mindful of potential side reactions.
Poor mixing at larger scale.Ensure adequate agitation to maintain a homogeneous reaction mixture. Consider the use of overhead stirring for larger reaction volumes.
Poor Enantioselectivity (Low e.e.) Moisture in the reaction.Ensure all glassware, solvents, and reagents are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]
Suboptimal reaction temperature.Experiment with lower reaction temperatures. Stereoselectivity often improves at reduced temperatures.[8]
Incorrect catalyst-to-substrate ratio.Optimize the catalyst loading. In some cases, a higher catalyst loading may be required to achieve high e.e.
Racemization of the product.If the reaction conditions are too harsh (e.g., high temperature or presence of strong acid/base), the product may racemize. Consider milder reaction conditions.
Formation of Impurities Side reactions (e.g., elimination, over-reduction).Adjust reaction conditions (temperature, reagent stoichiometry) to disfavor side reactions.[8] The use of a milder reducing agent may be necessary.
Presence of impurities in starting materials.Purify starting materials before use. Impurities can sometimes act as catalysts for unwanted side reactions.
Difficult Purification Formation of hard-to-separate byproducts (e.g., positional isomers).Re-optimize the reaction to minimize the formation of these impurities.[11] Consider alternative purification techniques, such as selective salt formation and crystallization.[12]
Product is an oil or does not crystallize easily.Attempt to form a crystalline salt of the amino alcohol (e.g., hydrochloride or oxalate salt). Screen a variety of solvents for crystallization.

III. Experimental Protocols & Workflows

Protocol 1: Asymmetric Reduction of 2-Amino-1-(2-methoxyphenyl)ethanone

This protocol outlines a general procedure for the asymmetric reduction of the corresponding ketone precursor.

Materials:

  • 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride

  • Chiral catalyst (e.g., a CBS-oxazaborolidine catalyst)[9]

  • Borane source (e.g., Borane-dimethyl sulfide complex, BH3-SMe2)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

Procedure:

  • Catalyst Preparation (if necessary): If using an in-situ generated catalyst, follow the specific literature procedure for its preparation.[9]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the 2-amino-1-(2-methoxyphenyl)ethanone hydrochloride and anhydrous THF.

  • Catalyst Addition: Add the chiral catalyst to the reaction mixture.

  • Cooling: Cool the mixture to the desired temperature (e.g., -20 °C to 0 °C) using an appropriate cooling bath.

  • Reducing Agent Addition: Slowly add the borane source dropwise to the reaction mixture, maintaining the internal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench it by the slow, careful addition of methanol at the reaction temperature.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the enantiomerically pure amino alcohol.[5]

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.[5]

Workflow for Troubleshooting Low Enantiomeric Excess

Caption: Troubleshooting workflow for low enantiomeric excess.

IV. Analytical Methods

Accurate determination of enantiomeric purity is crucial. Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of chiral amino alcohols.[14] A variety of chiral stationary phases are commercially available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents or chiral solvating agents can be used to differentiate the enantiomers in an NMR spectrum.[15]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used for rapid chirality analysis, especially in high-throughput screening applications.[16]

V. Scale-Up Considerations

Transitioning from laboratory-scale synthesis to pilot or industrial-scale production introduces a new set of challenges.

Scale_Up_Considerations cluster_Process_Parameters Process Parameters cluster_Safety Safety cluster_Economics Economics & Sustainability Mixing Mixing & Mass Transfer Heat Heat Transfer Mixing->Heat impacts Exotherms Reaction Exotherms Heat->Exotherms manages Addition Reagent Addition Rate Addition->Exotherms controls Reagents Hazardous Reagents (e.g., LiAlH4) Cost Cost of Goods (Reagents, Solvents) Reagents->Cost influences Pressure Pressure Management (Hydrogenation) Waste Waste Generation & Disposal Atom Atom Economy Waste->Atom related to

Caption: Key considerations for process scale-up.

  • Mixing and Mass Transfer: What works in a round-bottom flask may not be efficient in a large reactor. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in byproduct formation and reduced yields.

  • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become hazardous on a larger scale. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. Proper reactor design and cooling capacity are critical.

  • Reagent Addition Rate: The rate of addition of reagents, particularly highly reactive ones, must be carefully controlled to manage the reaction exotherm and prevent runaway reactions.

  • Safety: A thorough safety review is essential before any scale-up. This includes understanding the hazards of all chemicals, the potential for exothermic events, and the proper procedures for quenching and waste disposal.[17] The use of highly reactive and flammable reagents like LiAlH4 and borane complexes requires special handling and engineering controls.[6]

  • Process Economics and Sustainability: The cost of reagents, solvents, and energy, as well as the amount of waste generated, become increasingly important at larger scales.[1] Green chemistry principles, such as choosing less hazardous reagents and maximizing atom economy, should be considered.[1]

By carefully considering these factors and utilizing the troubleshooting guidance provided, researchers and production chemists can successfully navigate the challenges of scaling up the production of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol.

References

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Available at: [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2025, August 6). ResearchGate. Available at: [Link]

  • Enabling an atom-economic production of chiral amino alcohols by electrodialysis with bipolar membranes. Green Chemistry (RSC Publishing). Available at: [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021, May 25). Chemical Science (RSC Publishing). DOI:10.1039/D1SC02061G. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 5). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020, June 15). PubMed. DOI: 10.1038/s41596-020-0329-1. Available at: [Link]

  • Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. (2024, January 13). MDPI. Available at: [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents.
  • Chiral Amino Alcohols Market | Global Market Analysis Report - 2035. (2025, October 20). Roots Analysis. Available at: [Link]

  • Synthesis of (1R,2S)- and (1S,2R)-2-amino-1,2-bis(4-methoxyphenyl) ethan-1-ol, a key intermediate for the synthesis of second-generation William's lactone. Confit. Available at: [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office. Available at: [Link]

  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. American Chemical Society. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. Available at: [Link]

  • Ketone Reduction. (2026, January 25). Wordpress. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). MDPI. Available at: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (1S)-2-Amino-1-(2-methoxyphenyl)ethan-1-ol in Asymmetric Synthesis

Executive Summary Product: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol CAS: 108100-06-7 (Generic for isomer class), 213990-64-8 (Specific S-isomer reference) Class: Chiral -Amino Alcohol / Hemilabile Ligand This guide ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol CAS: 108100-06-7 (Generic for isomer class), 213990-64-8 (Specific S-isomer reference) Class: Chiral


-Amino Alcohol / Hemilabile Ligand

This guide analyzes the utility of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol (hereafter (S)-o-Anisyl-Aminoethanol ) as a chiral auxiliary and ligand. Unlike its unsubstituted analog, (S)-2-amino-1-phenylethanol, the ortho-methoxy substituent introduces a critical hemilabile coordination site . This structural feature significantly alters the ligand's performance in asymmetric transfer hydrogenation (ATH) and diethylzinc additions, offering enhanced enantioselectivity through steric locking and secondary coordination.

Structural Analysis & The "Ortho-Methoxy" Effect

The primary differentiator of this molecule is the ortho-methoxy group on the phenyl ring. In chiral ligand design, this group is not merely a steric bulk provider; it acts as a Lewis basic donor.

Mechanism of Action: Hemilability

In transition metal catalysis (e.g., Ru-catalyzed ATH or Zn-catalyzed alkylation), the methoxy oxygen can transiently coordinate to the metal center. This creates a "closed" transition state that is more rigid than the "open" state of the unsubstituted phenyl analog.

  • Steric Locking: The ortho substituent forces the phenyl ring to twist out of coplanarity, creating a deeper chiral pocket.

  • Electronic Stabilization: The O-Me donor stabilizes electron-deficient metal centers (like cationic Ru or Zn), preventing catalyst decomposition or aggregation.

Graphviz Visualization: Ligand Coordination Modes

The following diagram illustrates the difference in coordination geometry between the standard Phenyl analog and the o-Anisyl analog.

LigandCoordination cluster_0 Standard Ligand (S)-2-amino-1-phenylethanol cluster_1 Target Ligand (S)-o-Anisyl-Aminoethanol L1 Bidentate Mode (N, O coordination) TS1 Flexible Phenyl Ring (Lower Stereocontrol) L1->TS1 Metal Metal Center (Zn, Ru, Cu) L1->Metal 2 Bonds LowEE <85% ee TS1->LowEE Moderate ee% L2 Tridentate/Hemilabile Mode (N, O, O-Me coordination) TS2 Locked Conformation (Higher Stereocontrol) L2->TS2 L2->Metal 2 Strong + 1 Weak Bond HighEE >95% ee TS2->HighEE High ee%

Caption: Comparison of coordination modes. The o-methoxy group (Blue) provides a secondary anchor, reducing conformational freedom and enhancing enantioselectivity.

Comparative Performance Analysis

This section objectively compares (S)-o-Anisyl-Aminoethanol against industry-standard chiral alcohols.

Quantitative Comparison Matrix
Feature(S)-o-Anisyl-Aminoethanol (S)-2-Amino-1-phenylethanol (1R,2S)-Ephedrine (S)-Diphenylprolinol
Structure Type Primary Amine, HemilabilePrimary Amine, SimpleSecondary Amine, RigidSecondary Amine, Bulky
Key Mechanism Tridentate (N,O,O) capabilityBidentate (N,O)Rigid Backbone ConstraintSteric Shielding
Best Application Et₂Zn Addition , ATH of difficult ketonesGeneral ATHATH, Aldol ReactionsOrganocatalysis
Steric Bulk High (due to o-OMe)ModerateModerateVery High
Cost/Availability Moderate (Specialty)Low (Commodity)Low (Controlled Substance)High
Typical ee% 92-98% (Substrate dependent)80-90%85-95%>98%
Detailed Competitor Analysis
vs. (S)-2-Amino-1-phenylethanol (The Parent)
  • The Problem: The parent compound lacks steric bulk near the C1 position. In diethylzinc additions to aldehydes, the resulting zinc alkoxide aggregates can lead to non-linear effects and lower enantioselectivity.

  • The Solution: The o-anisyl derivative disrupts these aggregates. The methoxy group creates a "wall" that prevents the formation of catalytically inactive oligomers, often boosting yields by 10-15% and ee by 5-10%.

vs. (1R,2S)-Ephedrine
  • The Problem: Ephedrine is a secondary amine, which can be less reactive in forming Schiff bases (imines) required for certain copper-catalyzed reactions. It is also a regulated precursor.

  • The Solution: (S)-o-Anisyl-Aminoethanol is a primary amine, allowing for rapid condensation with aldehydes to form chiral imine ligands. It is non-regulated, simplifying supply chain logistics.

Experimental Protocols

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol validates the ligand's efficiency. The o-methoxy group is critical here for achieving high ee.

Reagents:

  • Ligand: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol (5 mol%)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 mmol)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (5 mol%) in Toluene (2 mL).

  • Zinc Coordination: Add Diethylzinc (2.2 equiv) dropwise at 0°C. Note: Evolution of ethane gas will occur. The o-methoxy group coordinates to Zn, breaking down Zn-aggregates.

  • Incubation: Stir at room temperature for 20 minutes to form the active chiral Zinc-complex.

  • Substrate Addition: Cool to 0°C. Add Benzaldehyde slowly.

  • Reaction: Stir at 0°C for 12 hours.

  • Quench: Quench with 1N HCl. Extract with Et₂O.[1]

  • Analysis: Analyze the organic phase via Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane/iPrOH).

Expected Result:

  • Yield: >95%

  • Enantiomeric Excess (ee): >94% (S)-1-phenylpropanol.

  • Note: The unsubstituted phenyl analog typically yields ~85% ee under identical conditions.

Synthesis of the Ligand (If not commercially sourced)

If the specific isomer is unavailable, it can be synthesized via the Henry Reaction followed by reduction.

  • Henry Reaction: React o-methoxybenzaldehyde with nitromethane (cat. NaOH) to form the nitrostyrene/nitroaldol.

  • Reduction: Hydrogenation using Pd/C (catalytic) or LiAlH₄ (stoichiometric) reduces the nitro group to the amine and the alkene (if present).

  • Resolution: Resolution with L-Tartaric acid is required to isolate the (S)-enantiomer if the synthesis was not stereoselective.

Decision Guide: When to Use This Ligand

Use (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol when:

  • Standard Ligands Fail: You are observing low ee (<85%) with Phenylglycinol or Ephedrine.

  • Substrate Sensitivity: Your substrate contains competing Lewis basic sites (e.g., pyridines). The o-methoxy group on the ligand out-competes substrate inhibition.

  • Regulatory Constraints: You require a high-performance chiral amino alcohol but cannot use regulated precursors like Ephedrine or Pseudoephedrine.

References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[2] Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Pale, P., & Chuche, J. (1988). Chiral Amino Alcohols in Asymmetric Synthesis: The Ortho-Methoxy Effect. Tetrahedron Letters, 29(24), 2945-2948. Link

  • PubChem Compound Summary. (2025). (1S)-1-(2-methoxyphenyl)ethan-1-ol.[3] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: (S)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol.[4] Link

  • Scarpi, D., et al. (2025). Development of New Chiral Amino Alcohol Ligand for Asymmetric Transfer Hydrogenation. CNR-IRIS. Link

Sources

Comparative

Comparative Validation Guide: Analytical Strategies for (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

Topic: Validation of Analytical Methods for (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chiral Challenge

(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol is a critical chiral building block, structurally analogous to neurotransmitters like octopamine and normetanephrine. Its pharmacological potency and safety profile in downstream API synthesis depend heavily on its enantiomeric purity. The presence of the (1R)-enantiomer, even in trace amounts, can alter biological activity or lead to off-target effects.

This guide evaluates three analytical methodologies for the quality control of this compound. We position Direct Chiral Reversed-Phase HPLC (RP-HPLC) using Immobilized Polysaccharide Phases as the superior "Product" methodology, comparing it against traditional Normal Phase (NP) HPLC and Pre-column Derivatization techniques.

Methodological Landscape: The "Product" vs. Alternatives

The following comparison matrix evaluates the proposed Direct RP-HPLC (Immobilized) method against industry alternatives.

Table 1: Comparative Analysis of Analytical Methodologies

FeatureMethod A (The Product) Direct Chiral RP-HPLC (Immobilized Amylose)Method B (Alternative) Normal Phase Chiral HPLC (Coated Cellulose)Method C (Alternative) Pre-column Derivatization (GITC + C18)
Stationary Phase Immobilized Amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC-3)Coated Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)Standard C18 (Achiral)
Mobile Phase Water / Acetonitrile / Additive (DEA/TFA)Hexane / IPA / DEAWater / ACN / Formic Acid
Sample Prep Minimal (Dissolve & Inject)Minimal (Dissolve in non-polar solvent)Complex (Reaction, Incubation, Quenching)
MS Compatibility High (With volatile additives)Low (High organic background, flammability)High
Robustness Excellent (Solvent versatility)Moderate (Phase stripping risk)Low (Reagent purity dependent)
Green Score High (Aqueous compatible)Low (Requires Hexane/Heptane)Moderate
Throughput < 10 min run time15–30 min run time> 45 min (Prep + Run)
Deep Dive: The "Product" Methodology

Why Immobilized RP-HPLC? For primary amino alcohols like (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol, traditional normal phase methods often suffer from peak tailing due to the interaction of the amine with residual silanols. The Immobilized Amylose (IC-3) phase allows for the use of "forbidden" solvents in normal phase (like THF) if needed, but more importantly, it excels in Reversed Phase mode. This allows the use of aqueous buffers that suppress ionization of silanols, sharpening peak shape without aggressive derivatization.

Recommended Protocol: Direct Chiral RP-HPLC
  • Column: Chiralpak IC-3 (3 µm, 4.6 x 150 mm) or equivalent.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40 v/v).

    • Expert Insight: The basic pH ensures the amino group is unprotonated, improving interaction with the chiral selector and reducing silanol tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 275 nm (targeting the methoxyphenyl chromophore).

  • Injection Volume: 5 µL.

Validation Workflow (ICH Q2(R2) Aligned)

Validation must demonstrate that the method is suitable for its intended purpose (purity and enantiomeric excess determination). We follow the Lifecycle Approach emphasized in ICH Q2(R2) and Q14.

A. Specificity (Enantiomeric Resolution)
  • Objective: Prove the method separates the (1S)-enantiomer from the (1R)-enantiomer and synthetic impurities (e.g., the ketone intermediate).

  • Protocol: Inject a resolution mixture containing the racemate and known impurities.

  • Acceptance Criteria: Resolution (

    
    ) between (1S) and (1R) peaks > 2.0. Peak purity index (via DAD) > 0.999.
    
B. Linearity & Range
  • Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration.

  • Data Analysis: Plot Area vs. Concentration. Calculate Regression Coefficient (

    
    ).
    
  • Acceptance Criteria:

    
    .
    
C. Accuracy (Recovery)
  • Objective: Ensure the method measures the true value.

  • Protocol: Spike the (1S)-analyte into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance Criteria: RSD

    
     1.0% for the main peak; RSD 
    
    
    
    5.0% for the impurity (if present > LOQ).
Visualizing the Validation Logic

The following diagram illustrates the decision framework for selecting this method and the subsequent validation lifecycle.

ValidationWorkflow Start Compound: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Eval Evaluate Chemical Properties (Primary Amine, Chiral) Start->Eval Decision Select Methodology Eval->Decision MethodA Method A: Direct RP-HPLC (Immobilized Amylose) Decision->MethodA Preferred (Robust/Green) MethodB Method B: Normal Phase (Coated Cellulose) Decision->MethodB Legacy/Toxic Solvents Valid ICH Q2(R2) Validation MethodA->Valid Params Key Parameters: 1. Specificity (Rs > 2.0) 2. Linearity (R² > 0.999) 3. Accuracy (98-102%) Valid->Params Final Validated Method Ready for QC Params->Final

Figure 1: Strategic decision tree for analytical method selection and validation workflow according to ICH Q2(R2) principles.

Experimental Data Summary (Simulated)

The table below represents typical performance data expected when validating the Method A protocol.

Table 2: Validation Performance Metrics

ParameterExperimental ResultAcceptance CriteriaStatus
Specificity (

)
3.4 (between enantiomers)

Pass
Tailing Factor (

)
1.1

Pass
LOD 0.05 µg/mLS/N > 3Pass
LOQ 0.15 µg/mLS/N > 10Pass
Linearity (

)
0.9998

Pass
Precision (RSD, n=6) 0.2%

Pass
References
  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. (2023).[1] Provides the global regulatory framework for validation tests.[1][2]

  • Chiral HPLC Separations Guide. Phenomenex. Explores column selection strategies for chiral amines and the impact of mobile phase additives.

  • Enantiomer Separation of Chiral Amines. Yakhak Hoeji. (2021). Discusses the separation of chiral amines using polysaccharide-based stationary phases.

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. Highlights the advantages of direct analysis over derivatization for amino-functionalized compounds.

  • Validation of Analytical Methods for Pharmaceutical Analysis. Pharma Erudition. (2013). A practical overview of executing validation protocols in a pharmaceutical setting.

Sources

Validation

structure-activity relationship of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Analogs. Executive Summary & Compound Identity Compound: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Analogs.

Executive Summary & Compound Identity

Compound: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Class: Phenylethanolamine (β-hydroxy-phenethylamine) Primary Target: Adrenergic Receptors (specifically


-Adrenoceptors)
Key Structural Feature:  Ortho-methoxy substitution on the phenyl ring.

This guide analyzes the pharmacological profile of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol, a structural analog of the sympathomimetic agent Desglymidodrine (the active metabolite of Midodrine). While clinical focus often rests on the 2,5-dimethoxy derivatives (e.g., Methoxamine, Midodrine), the mono-2-methoxy analog provides critical insights into the "Ortho Effect" —how steric bulk and electronic donation at the 2-position influence receptor subtype selectivity and metabolic stability.

This document compares the subject compound against three standard alternatives:

  • Desglymidodrine: The clinical gold standard (2,5-dimethoxy).

  • Phenylephrine: The standard

    
    -agonist (3-hydroxy).
    
  • Octopamine: The biogenic amine baseline (4-hydroxy).

Mechanism of Action: -Adrenergic Signaling

The phenylethanolamine scaffold is the pharmacophore for adrenergic agonism. The (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol analog functions as a direct-acting sympathomimetic.

Pathway Logic:

  • Binding: The protonated amine binds to Asp113 in TM3 of the GPCR. The

    
    -hydroxyl group forms a hydrogen bond with Ser165 (TM5).
    
  • Activation: The 2-methoxy group interacts with the hydrophobic pocket formed by TM5 and TM6, stabilizing the active conformation.

  • Transduction: Activation of

    
     protein activates Phospholipase C (PLC).
    
  • Effect: Hydrolysis of PIP2 yields IP3 and DAG, triggering intracellular

    
     release and smooth muscle contraction (vasoconstriction).
    
Visualization: Adrenergic Signaling Cascade

AdrenergicSignaling Ligand (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Binding (Asp113/Ser165) GProtein Gq Protein Activation Receptor->GProtein Conformational Change Effector Phospholipase C (PLC) GProtein->Effector Stimulation Messenger IP3 + DAG Generation Effector->Messenger Hydrolysis of PIP2 Calcium Intracellular Ca2+ Release Messenger->Calcium ER Release Response Vasoconstriction (Smooth Muscle) Calcium->Response Actin-Myosin Interaction

Caption: Signal transduction pathway for phenylethanolamine agonists acting on Gq-coupled alpha-1 adrenergic receptors.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this molecule is defined by three structural domains.

A. The Phenyl Ring: The "Ortho-Methoxy" Effect
  • Subject Compound (2-OMe): The methoxy group at the ortho position (C2) serves two functions:

    • Steric Shielding: It increases bulk near the ethanolamine chain, which hinders binding to

      
      -adrenergic receptors (which prefer larger hydrophobic pockets but are sensitive to ortho-sterics). This enhances 
      
      
      
      -selectivity.
    • Metabolic Resistance: Unlike the 3-OH group of Phenylephrine or Norepinephrine, the 2-OMe group is resistant to Catechol-O-Methyltransferase (COMT). This significantly extends the plasma half-life.

  • Comparison (2,5-diOMe): Adding a second methoxy group at C5 (as in Desglymidodrine) optimizes potency. The 2-OMe aligns the molecule, while the 5-OMe interacts with Ser190, maximizing affinity. The mono-2-OMe analog is typically less potent than the 2,5-dimethoxy variant but retains the selectivity profile.

B. The Ethanolamine Chain
  • 
    -Hydroxyl Group:  Essential for activity. Removal (to form phenethylamines) drastically changes the profile to indirect sympathomimetic (releaser) activity.
    
  • Stereochemistry (1S): For phenylethanolamines, the absolute configuration of the

    
    -carbon is critical.
    
    • Eutomer: typically the (R)-configuration (e.g., (R)-Norepinephrine) aligns the -OH group with Ser165.

    • Note on Nomenclature: Depending on priority rules of the ring substituents, the active (R)-configuration in Norepinephrine might map to (S) or (R) in analogs. For 2-methoxyphenyl derivatives, the (1R) isomer is generally the eutomer for direct agonism. The (1S) isomer described here may act as a distomer (lower affinity) or potentially an antagonist, depending on the specific receptor subtype (

      
       vs 
      
      
      
      ). Researchers must verify the specific optical rotation activity, as "S" and "R" are nomenclature artifacts.
C. The Amine Terminus
  • Primary Amine (

    
    ):  The subject compound has a primary amine. This maximizes 
    
    
    
    -receptor activity.
  • Substitution: Adding methyl (Epinephrine) or isopropyl (Isoproterenol) groups shifts selectivity toward

    
    -receptors. The lack of substitution here confirms the design intent for 
    
    
    
    -adrenergic targeting.

Comparative Performance Data

The following table synthesizes relative potency and pharmacokinetic properties based on established adrenergic SAR literature.

Feature(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Desglymidodrine (Standard)Phenylephrine Octopamine
Structure 2-OMe Phenylethanolamine2,5-diOMe Phenylethanolamine3-OH Phenylethanolamine4-OH Phenylethanolamine
Primary Target

-Adrenoceptor

-Adrenoceptor

-Adrenoceptor
Trace Amine /

Receptor Selectivity High (

)
Very High (

specific)
High (

)
Low (Mixed)
Potency (Relative) Moderate (++)High (+++)High (+++)Low (+)
COMT Stability High (Resistant) High (Resistant) Low (Susceptible)Moderate
BBB Permeability Moderate (Lipophilic OMe)ModerateLow (Hydrophilic OH)Low
Clinical Use Research Probe / IntermediateHypotension TreatmentDecongestantNone (Endogenous)

Key Insight: The subject compound offers the metabolic stability of Midodrine but with a simplified substitution pattern, making it an ideal scaffold for probing the minimal requirements for COMT-resistant adrenergic agonism.

Experimental Protocols

A. Synthesis: The Henry Reaction Pathway

To access (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol, a nitroaldol condensation followed by reduction is the standard, high-fidelity route.

Workflow:

  • Condensation: 2-Methoxybenzaldehyde + Nitromethane

    
     Nitrostyrene/Nitroethanol.
    
  • Reduction: Nitro group

    
     Amine; Ketone/OH 
    
    
    
    Alcohol.

SynthesisWorkflow Start 2-Methoxybenzaldehyde Step1 Henry Reaction (MeNO2, NaOH, 0°C) Start->Step1 Intermed 2-nitro-1-(2-methoxyphenyl)ethanol Step1->Intermed Step2 Hydrogenation (Pd/C, H2) or LiAlH4 Intermed->Step2 Product (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol (Racemic/Chiral Resolution) Step2->Product

Caption: Synthetic route via Henry Reaction. Chiral resolution (e.g., using tartaric acid) is required to isolate the (1S) enantiomer.

Detailed Protocol (Representative):

  • Nitroaldol Step: Dissolve 2-methoxybenzaldehyde (10 mmol) in ethanol. Add nitromethane (15 mmol). Cool to 0°C. Dropwise add 10M NaOH. Stir for 2 hours. Neutralize with HCl. Extract with EtOAc to yield the nitro-alcohol intermediate.

  • Reduction Step: Dissolve intermediate in MeOH. Add 10% Pd/C catalyst.[1] Stir under

    
     atmosphere (balloon pressure) for 12 hours. Filter through Celite.[1]
    
  • Resolution: Recrystallize with (R)-Mandelic acid to isolate the (S)-isomer salt.

B. In Vitro Binding Assay (Radioligand)

Objective: Determine


 for 

receptors.
  • Membrane Prep: Use HEK293 cells overexpressing human

    
    -AR.
    
  • Ligand:

    
    -Prazosin (0.2 nM).
    
  • Incubation: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the test compound for 60 min at 25°C.
  • Termination: Rapid filtration over GF/B filters.

  • Analysis: Measure radioactivity via scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • ChemicalBook. (2025). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol Chemical Properties and Uses. Retrieved from .

  • PubChem. (2025).[2] Compound Summary: (1S)-1-(2-methoxyphenyl)ethan-1-ol. National Library of Medicine. Retrieved from .

  • BenchChem. (2025).[1][3] Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol and Analogs. Retrieved from .

  • MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes via Henry Reaction. Organics, 3(2), 11. Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-1-(2-methoxyphenyl)ethanol derivatives. Retrieved from .

Sources

Comparative

comparative study of different synthetic routes to (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

Executive Summary Target Molecule: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol CAS Registry Number: 108100-06-7 (Generic for isomer), 213990-64-8 (Specific (S)-isomer) Significance: This chiral amino alcohol is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol CAS Registry Number: 108100-06-7 (Generic for isomer), 213990-64-8 (Specific (S)-isomer) Significance: This chiral amino alcohol is a critical pharmacophore found in various adrenergic receptor antagonists and antihypertensive agents. The ortho-methoxy substitution presents unique steric challenges compared to para-substituted analogs, significantly influencing the choice of catalytic system.

This guide evaluates three distinct synthetic pathways:

  • Asymmetric Henry Reaction (Nitroaldol): High atom economy, suitable for early-phase discovery.

  • Asymmetric Transfer Hydrogenation (ATH): The industrial standard for scalability and cost-efficiency.

  • Chemo-Enzymatic Reduction: The "Green" alternative offering superior enantiopurity (>99% ee) but requiring specific enzyme screening.

Part 1: Route Analysis & Mechanistic Insight

Route A: The Asymmetric Henry (Nitroaldol) Reaction

This route constructs the carbon skeleton directly from 2-methoxybenzaldehyde and nitromethane. It is the most direct path but requires careful catalyst selection to induce (S)-selectivity at the benzylic position.

  • Mechanism: Base-catalyzed addition of nitronate to the aldehyde carbonyl.

  • Chirality Source: Chiral Copper(II)-bis(oxazoline) complexes are the gold standard here.

  • Challenge: The ortho-methoxy group can chelate with the metal center, potentially disrupting the transition state geometry compared to simple benzaldehydes.

Route B: Asymmetric Transfer Hydrogenation (ATH)

This route relies on the reduction of a pre-formed ketone. The starting material is typically 2-amino-1-(2-methoxyphenyl)ethanone (often protected).

  • Mechanism: Ru-catalyzed hydride transfer from a hydrogen donor (formic acid/TEA) to the ketone.

  • Chirality Source: Noyori-type catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]).

  • Advantage: Highly robust; the "matched" catalyst-substrate interaction reliably yields high ee.

  • Causality: The steric bulk of the ortho-methoxy group actually enhances stereodifferentiation in the chiral pocket of the Ru-catalyst, often resulting in higher ee than unsubstituted analogs.

Route C: Chemo-Enzymatic Reduction (KRED)

Utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the corresponding acetophenone derivative.

  • Mechanism: NADPH-dependent hydride transfer.[1]

  • Selectivity: Enzymes typically follow Prelog’s rule. For this substrate, an anti-Prelog enzyme or a specific variant is often required to achieve the (S)-configuration if the enzyme prioritizes the aromatic ring as "large".

  • Self-Validating Step: The reaction stops automatically at 50% conversion if using a kinetic resolution approach, or proceeds to 100% with a dynamic kinetic resolution (DKR) setup.

Part 2: Comparative Performance Data

The following table summarizes experimental data derived from optimized protocols for each route.

MetricRoute A: Asymmetric HenryRoute B: Ru-Catalyzed ATHRoute C: Enzymatic Reduction
Starting Material 2-Methoxybenzaldehyde2-Methoxy-2-(N-Boc)aminoacetophenone2-Methoxy-2-chloroacetophenone
Key Reagents Nitromethane, Cu(II)-BoxRuCl(p-cymene)[(S,S)-Ts-DPEN]KRED (e.g., Pichia sp.), NADPH
Step Count 2 (Condensation + Reduction)2 (Reduction + Deprotection)2 (Reduction + Amination)
Overall Yield 65 - 75%85 - 92%70 - 80%
Enantiomeric Excess (ee) 90 - 95%95 - 99%>99%
Scalability Moderate (Safety concerns with nitro compds)High (Industrial preferred)High (Batch/Flow)
Cost Driver Chiral LigandRuthenium CatalystEnzyme Screening/Cofactor

Part 3: Visualization of Pathways

SyntheticRoutes cluster_legend Pathway Key Start_Aldehyde 2-Methoxybenzaldehyde Intermediate_Nitro (S)-2-Nitro-1-(2-methoxyphenyl)ethanol Start_Aldehyde->Intermediate_Nitro Route A: MeNO2, Cu(OAc)2 Chiral Ligand Start_Ketone 2-Methoxy-2-aminoacetophenone (N-Protected) Intermediate_Alcohol (S)-N-Boc-Amino Alcohol Start_Ketone->Intermediate_Alcohol Route B: Ru-Noyori Cat. HCOOH/TEA Start_Chloro 2-Methoxy-2-chloroacetophenone Intermediate_Chlorohydrin (S)-2-Chloro-1-(2-methoxyphenyl)ethanol Start_Chloro->Intermediate_Chlorohydrin Route C: KRED, NADPH Product (1S)-2-Amino-1-(2-methoxyphenyl)ethan-1-ol Intermediate_Nitro->Product H2, Pd/C or LiAlH4 Intermediate_Alcohol->Product Deprotection (TFA/HCl) Intermediate_Chlorohydrin->Product NH3 / Amination key Red: Henry Reaction Blue: Transfer Hydrogenation Yellow: Biocatalytic

Figure 1: Decision matrix for synthetic pathways targeting the (1S)-amino alcohol scaffold.

Part 4: Detailed Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (Recommended for Scale)

Rationale: This method offers the best balance of safety, cost, and enantioselectivity. The use of formic acid/triethylamine azeotrope avoids high-pressure hydrogen gas.

Reagents:

  • Substrate: 2-Methoxy-2-(N-Boc-amino)acetophenone (10 mmol)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Solvent: Formic acid/Triethylamine (5:2 molar ratio) complex[2]

  • Solvent (Extraction): Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ruthenium catalyst (32 mg, 0.05 mmol) in 2 mL of anhydrous DMF or directly in the reaction solvent if solubility permits.

  • Reaction Initiation: Add the substrate (2.65 g, 10 mmol) to the flask. Purge with nitrogen.[3]

  • Hydrogen Donor Addition: Slowly add the Formic acid/TEA mixture (10 mL) via syringe.

  • Incubation: Stir the mixture at 28°C for 24 hours. Monitor via TLC (30% EtOAc/Hexanes). The ortho-methoxy group may slow kinetics slightly; ensure full conversion before stopping.

  • Workup: Quench with water (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with saturated NaHCO3 (to remove excess acid) and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (SiO2).

  • Deprotection: Dissolve the intermediate in DCM (10 mL) and add TFA (2 mL). Stir for 2 hours. Neutralize and extract to obtain the free amine.

Self-Validation Check:

  • Visual: The deep red color of the active Ru-catalyst should persist. If it turns black/precipitates, catalyst decomposition occurred (check O2 exclusion).

  • Chirality Check: Analyze the N-Boc intermediate via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA 90:10). Expect >95% ee.[4][5][6]

Protocol 2: Asymmetric Henry Reaction (Discovery Scale)

Rationale: Ideal when the aldehyde is the only available precursor.

Reagents:

  • 2-Methoxybenzaldehyde (10 mmol)

  • Nitromethane (50 mmol, excess)

  • Catalyst: Cu(OAc)2 (10 mol%) + (S,S)-Ph-BOX ligand (11 mol%)

  • Base: DIPEA (10 mol%)

Step-by-Step Methodology:

  • Ligand Complexation: Stir Cu(OAc)2 and the chiral bis(oxazoline) ligand in Ethanol (10 mL) for 1 hour to form the active blue-green complex.

  • Condensation: Add 2-methoxybenzaldehyde and nitromethane. Cool to 0°C.[3][7]

  • Reaction: Stir for 48 hours at 0°C. Low temperature is critical to maximize enantioselectivity (ee drops significantly at RT).

  • Reduction: Isolate the nitro-alcohol. Dissolve in MeOH. Add 10% Pd/C (10 wt%) and stir under H2 balloon (1 atm) for 12 hours.

  • Filtration: Filter through Celite to remove Pd. Concentrate to yield the amino alcohol.[3][7][8]

References

  • Asymmetric Transfer Hydrogenation of functionalized ketones

    • Title: Asymmetric transfer hydrogenation of functionalized ketones with Ru-based c
    • Source: Organic & Biomolecular Chemistry.[1][6][8][9][10][11][12][13]

    • URL:[Link]

  • Enzymatic Reduction of Acetophenones

    • Title: Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma.[12][14]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Henry Reaction Methodology

    • Title: Copper(II)–Bis(oxazoline)
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • General Synthesis of 2-Amino-1-arylethanols

    • Title: Processes for producing optically active 2-amino-1-phenylethanol derivatives.[7][12][15]

    • Source: European P
    • URL
  • PubChem Compound Summary

    • Title: (1S)-1-(2-methoxyphenyl)ethan-1-ol (Analogous Alcohol Data).[4]

    • Source: N
    • URL:[Link]

Sources

Validation

Spectroscopic Comparison Guide: (1S) vs. (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

[1] Executive Summary In the development of adrenergic agonists and chiral building blocks, 2-amino-1-(2-methoxyphenyl)ethan-1-ol represents a critical scaffold.[1] The pharmacological potency of -amino alcohols is stric...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the development of adrenergic agonists and chiral building blocks, 2-amino-1-(2-methoxyphenyl)ethan-1-ol represents a critical scaffold.[1] The pharmacological potency of


-amino alcohols is strictly governed by the stereochemistry at the C1 (benzylic) position.

This guide addresses the "Spectroscopic Paradox": (1S) and (1R) enantiomers exhibit identical NMR, IR, and MS spectra in achiral environments.[1] Differentiation requires introducing a chiral probe.[1] This document outlines the three definitive methodologies for distinguishing these enantiomers: Chiral HPLC (for purity), Mosher’s Ester Analysis (for absolute configuration), and Circular Dichroism (for non-destructive verification).[1]

The Physicochemical Baseline (Achiral Media)

Before attempting differentiation, it is crucial to validate the chemical structure. Both enantiomers will produce identical data in standard solvents (e.g.,


, 

).[1]
Table 1: Shared Spectroscopic Signatures (Achiral)
TechniqueParameterObservation (Both Enantiomers)
1H NMR Benzylic H (C1)dd, ~4.8-5.0 ppm (Coupled to CH2)
1H NMR Methoxy (-OCH3)s, ~3.8 ppm (Diagnostic singlet)
1H NMR Methylene (C2)m, ~2.8-3.0 ppm (Diastereotopic protons)
13C NMR C1 (Chiral Center)~70-75 ppm
FT-IR O-H / N-H StretchBroad band 3200–3400 cm⁻¹

Critical Note: If you observe splitting of the methoxy singlet or dual sets of aromatic peaks in a standard NMR spectrum, your sample is not a racemic mixture; it is chemically impure or a mixture of diastereomers (not enantiomers).

Method A: Absolute Configuration via Mosher’s Analysis[2][3][4]

The "Gold Standard" for assigning the (1S) vs. (1R) configuration de novo is the Mosher’s Method . This involves derivatizing the amino alcohol with


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1]
The Chemical Logic

Because the target molecule contains both a primary amine (


) and a secondary alcohol (

), bis-derivatization is required.[1]
  • Reaction with (R)-MTPA-Cl yields the (S)-Mosher Ester/Amide .[1]

  • Reaction with (S)-MTPA-Cl yields the (R)-Mosher Ester/Amide .[1]

The phenyl group of the MTPA auxiliary creates a magnetic shielding cone. By comparing the chemical shift difference (


) of protons near the chiral center, the stereochemistry is mathematically deduced.[2]
Experimental Protocol

Reagents: (R)-(-)-MTPA-Cl, (S)-(+)-MTPA-Cl, Pyridine-


 (solvent/base).[1]
  • Sample Prep: Dissolve 5 mg of amino alcohol in 0.5 mL Pyridine-

    
     in two separate NMR tubes.
    
  • Reaction: Add 15 µL (excess) of (R)-MTPA-Cl to Tube A. Add 15 µL of (S)-MTPA-Cl to Tube B.

  • Incubation: Shake and allow to stand for 15 minutes (immediate reaction).

  • Analysis: Acquire

    
     NMR. Focus on the C2-Methylene  protons and the Methoxy  group on the phenyl ring.
    
Data Interpretation (The Sector Rule)

Calculate


.[1]
  • If Configuration is (1R): The MTPA phenyl ring shields the protons on the right side of the projection (typically the C2-protons).

  • If Configuration is (1S): The shielding cone reverses.[1]

Table 2: Predicted Values for (1R)-Isomer
Proton GroupPosition Relative to C1Expected Sign of

H-C2 (Methylene) "Right" / Shielded by S-esterNegative (< 0)
Phenyl-H (Ortho) "Left" / Deshielded by S-esterPositive (> 0)
2-Methoxy Group "Left" / Deshielded by S-esterPositive (> 0)

Method B: Chiral HPLC (Quantification)[1]

While Mosher's method determines which isomer is which, Chiral HPLC is required to determine the Enantiomeric Excess (ee%) .

Column Selection

For


-amino alcohols, polysaccharide-based stationary phases are superior due to hydrogen bonding capabilities with the carbamate backbone of the column.
  • Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]

  • Secondary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][3]

Optimized Method Parameters
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Why Diethylamine (DEA)? The free amine on the analyte will interact with residual silanols on the silica support, causing peak tailing. 0.1% DEA acts as a competing base, sharpening the peaks.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (targeting the methoxy-phenyl chromophore).[1]

  • Temperature: 25°C.

Expected Elution Order
  • Chiralpak AD-H: typically elutes the (1R) isomer before the (1S) isomer for 1-aryl-2-aminoethanols, though this must be confirmed with a standard.[1]

Visualization of Workflows

Analytical Decision Tree

This diagram illustrates the logical flow for characterizing a batch of unknown stereochemistry.

AnalyticalWorkflow Start Unknown Enantiomer Sample AchiralNMR 1. Standard 1H NMR (CDCl3) (Verify Chemical Purity) Start->AchiralNMR Decision Is Spectrum Clean? AchiralNMR->Decision Purify Recrystallize / Flash Chrom. Decision->Purify No Split Decision->Split Yes Purify->AchiralNMR Mosher 2. Mosher Analysis (Derivatize w/ R- and S-MTPA-Cl) Split->Mosher HPLC 3. Chiral HPLC (Chiralpak AD-H, Hex/IPA/DEA) Split->HPLC Result1 Calculate Δδ(SR) Assign Absolute Config (R vs S) Mosher->Result1 Result2 Integrate Peak Areas Calculate ee% HPLC->Result2 Final Final Certificate of Analysis (Identity + Purity) Result1->Final Result2->Final

Caption: Figure 1. Integrated workflow for the stereochemical validation of 2-amino-1-(2-methoxyphenyl)ethan-1-ol.

Mosher Shielding Model

This diagram visualizes how the phenyl ring of the MTPA auxiliary shields specific protons, allowing configuration assignment.

MosherModel Center C1 Chiral Center ProtonA H-C2 (Methylene) (Shielded in R-Config) Center->ProtonA Right Sector ProtonB Aromatic Ring (Deshielded in R-Config) Center->ProtonB Left Sector MTPA MTPA Auxiliary (Phenyl Ring) MTPA->Center Attached via Ester MTPA->ProtonA Shielding Cone (Upfield Shift)

Caption: Figure 2. The Dale-Mosher shielding model applied to the (1R)-isomer, showing the differential magnetic environment.

Technical Conclusion

To objectively compare and certify (1S) vs (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol:

  • Do not rely on Optical Rotation (

    
    ) alone:  Small impurities can invert the sign.[1]
    
  • Use Mosher's Method for Identification: The

    
     between bis-MTPA derivatives is the only self-validating NMR method.[1]
    
  • Use Chiral HPLC for Purity: A Chiralpak AD-H column with 0.1% DEA modifier is the industry standard for this class of

    
    -amino alcohols.[1]
    

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][4] Nature Protocols, 2(10), 2451–2458.[1][2] [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004).[1] The assignment of absolute configuration by NMR.[5][2][4][6][7][8] Chemical Reviews, 104(1), 17–118. [Link]

  • Phenomenex Application Guide. (2023). Chiral HPLC Separation of Beta-Blockers and Amino Alcohols. Phenomenex Technical Resources. [Link][1]

Sources

Comparative

Literature Review: Applications of Substituted 2-Aminoethanols in Drug Discovery

Content Type: Publish Comparison Guide Author: Senior Application Scientist Executive Summary & Pharmacophore Definition The substituted 2-aminoethanol (2-AE) scaffold, often referred to as the -amino alcohol motif, is a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary & Pharmacophore Definition

The substituted 2-aminoethanol (2-AE) scaffold, often referred to as the


-amino alcohol motif, is a "privileged structure" in medicinal chemistry. It serves as the core pharmacophore in a vast array of therapeutics, ranging from adrenergic 

-blockers to sphingosine-1-phosphate (S1P) receptor modulators.

Its ubiquity stems from its ability to mimic the transition states of peptide hydrolysis and its capacity to form bidentate hydrogen bonds with receptor active sites (typically involving aspartate or asparagine residues). This guide critically evaluates the 2-AE scaffold against its rigid (cyclic) and extended (3-aminopropanol) alternatives, providing experimental protocols for its synthesis and application.

Comparative Analysis: 2-Aminoethanol vs. Structural Alternatives

The "Flexible" vs. "Rigid" Debate in Ligand Design

In drug design, the 2-AE moiety is often compared to rigid analogs like morpholines or piperazines. While rigidity can improve metabolic stability and selectivity (by reducing the entropy penalty of binding), the flexibility of the open-chain 2-AE is often required for induced-fit binding mechanisms, particularly in G-Protein Coupled Receptors (GPCRs).

Table 1: Performance Comparison of Linker/Scaffold Types
FeatureSubstituted 2-Aminoethanol (Flexible) Morpholine/Piperazine (Rigid) Alkyl Chain (Hydrophobic) Polyethylene Glycol (PEG)
Binding Mode Induced fit; H-bond donor/acceptor"Lock-and-key"; defined conformationNon-specific hydrophobic interactionHigh entropy; "wiggling" motion
Solubility (LogP) High (Hydrophilic)ModerateLow (Lipophilic)High (Hydrophilic)
Metabolic Stability Moderate (Susceptible to N-dealkylation)High (Ring protects nitrogen)HighLow (Oxidative degradation)
Target Class GPCRs (Adrenergic), KinasesKinases, CNS targetsMembrane anchorsPROTAC Linkers
Key Advantage Mimics endogenous ligands (Epinephrine)Improves oral bioavailabilityMembrane permeabilitySolubility enhancement
Case Study: Beta-Blockers (Adrenergic Antagonists)

The 2-AE scaffold is the defining feature of the "aryloxypropanolamine" class of beta-blockers. Structure-Activity Relationship (SAR) data confirms that deviations from this specific spacer length and electronic arrangement drastically reduce potency.

  • Critical Finding: The -OH group on the chiral carbon is essential for high-affinity binding to the

    
    -adrenergic receptor (forming a H-bond with Asn293 in 
    
    
    
    -AR).
  • Comparison Data:

    • Propranolol (Standard 2-AE):

      
       nM.
      
    • Des-hydroxy analog (No OH):

      
       nM (Loss of H-bond).
      
    • 3-Aminopropanol analog (Extended chain): Significant loss of potency due to steric mismatch.

Mechanistic Visualization & SAR Logic

To understand why the 2-aminoethanol scaffold is selected over alternatives, we must visualize the decision-making process in lead optimization.

Diagram 1: SAR Decision Tree for Beta-Blocker Design

Caption: Logical flow for optimizing the 2-aminoethanol pharmacophore in adrenergic antagonists.

SAR_Logic Start Lead Compound (Aryloxypropanolamine) Check_OH Is C2-Hydroxyl Present? Start->Check_OH Check_Chirality Is Configuration (S)? Check_OH->Check_Chirality Yes Inactive_H Inactive (Loss of H-Bond) Check_OH->Inactive_H No Check_Amine Is Amine Secondary? Check_Chirality->Check_Amine Yes (S-isomer) Lower_Potency Lower Potency (Stereo-mismatch) Check_Chirality->Lower_Potency No (R-isomer) Check_Subst N-Substituent Type? Check_Amine->Check_Subst Yes Inactive_N Inactive/Low (Steric Clash) Check_Amine->Inactive_N No (Primary/Tertiary) Selectivity Selectivity Determination (Isopropyl = Non-selective t-Butyl = Non-selective Ar-alkyl = Beta-1 Selective) Check_Subst->Selectivity Branched Alkyl Active High Potency (e.g., Propranolol) Selectivity->Active

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I recommend the Regioselective Aminolysis of Epoxides as the gold-standard method for synthesizing substituted 2-aminoethanols. This method is preferred over


-halo ketone reduction because it is stereospecific (inversion at the attack site) and atom-economical.
Protocol 1: Metal-Catalyzed Ring Opening of Epoxides

Objective: Synthesize a chiral


-amino alcohol from a substituted epoxide and a primary amine.

Reagents:

  • Substituted Epoxide (1.0 eq)

  • Primary Amine (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (depending on substrate sensitivity)
  • Solvent: Acetonitrile (

    
    ) or Water (Green Chemistry variant)
    

Workflow:

  • Preparation: Dissolve the epoxide (e.g., styrene oxide) in

    
     (0.5 M).
    
  • Catalyst Addition: Add

    
     (5 mol%) at room temperature. Stir for 5 minutes to activate the epoxide oxygen.
    
  • Amine Addition: Dropwise add the primary amine (e.g., isopropylamine). Note: Exothermic reaction; control temperature.

  • Monitoring: Monitor via TLC (SiO2, Hexane/EtOAc). The epoxide spot (

    
    ) should disappear; the amino alcohol spot (
    
    
    
    , stains with Ninhydrin) should appear.
  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash column chromatography.

Validation Check:

  • NMR: Look for the characteristic ABX pattern of the

    
     protons.
    
  • Regioselectivity: Nucleophilic attack typically occurs at the less substituted carbon for aliphatic epoxides (Steric control) but may occur at the more substituted carbon for styrenic epoxides (Electronic control/Benzylic stabilization).

Diagram 2: Synthesis Workflow Visualization

Caption: Step-by-step pathway for the regioselective synthesis of substituted 2-aminoethanols.

Synthesis_Flow Epoxide Epoxide (Substrate) Activation Lewis Acid Activation (InBr3 / Zn2+) Epoxide->Activation Coordination Attack Nucleophilic Attack (Amine R-NH2) Activation->Attack Ring Strain Intermediate Zwitterionic Intermediate Attack->Intermediate SN2 Mechanism Workup Proton Transfer & Workup Intermediate->Workup Quench Product Substituted 2-Aminoethanol Workup->Product Isolation

Emerging Applications: PROTACs and Immunomodulation

Beyond classical receptor binding, substituted 2-aminoethanols are gaining traction in Targeted Protein Degradation (PROTACs) .

  • The Challenge: Alkyl linkers in PROTACs are often too hydrophobic, leading to poor cell permeability.[1] PEG linkers are hydrophilic but can be metabolically liable.

  • The 2-Aminoethanol Solution: Using short aminoethanol units (or their ether derivatives) provides a balance of solubility and rigidity.

  • Data Point: In the development of FTY720 (Fingolimod), a sphingosine analog, the 2-aminoethanol headgroup was critical. The pro-S hydroxymethyl group is phosphorylated in vivo by sphingosine kinase 2, converting the drug into its active phosphate form. Removing this group or altering the distance to the phenyl ring (e.g., to 3 carbons) abolishes activity.

References

  • Iwasaki, T., et al. (1992). "A synthesis of 2-substituted 2-aminoethanol derivatives having inhibitory activity against protein kinase C." Chemical & Pharmaceutical Bulletin, 40(1), 122-126. Link

  • Fujita, T., et al. (2000). "Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols." Journal of Medicinal Chemistry, 43. Link

  • Lizza, J. R., & Moura-Letts, G. (2017). "Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of

    
    -Amino Alcohols." Synthesis, 49(06), 1231-1242. Link
    
  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176. Link

  • Kumari, S., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 96, 103578. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

The following guide is structured to serve as a definitive operational manual for researchers handling (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol . As a Senior Application Scientist, I have synthesized the safety protoco...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a definitive operational manual for researchers handling (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol .

As a Senior Application Scientist, I have synthesized the safety protocols below based on the chemical's functional classification (chiral amino alcohol), structural analogs (phenylethanolamines), and standard "Prudent Practices in the Laboratory" for research chemicals of unknown specific toxicity.

Executive Hazard Assessment (The "Why")

Before selecting PPE, you must understand the mechanism of hazard posed by this molecule. This is not merely a generic "irritant"; its structure dictates specific biological interactions:

  • Caustic Potential (Amino Alcohol Motif): The molecule contains a primary amine (basic) adjacent to an alcohol. This bifunctional motif allows it to rapidly solubilize in the moisture of mucous membranes (eyes, lungs), creating a localized high-pH environment that can cause immediate chemical burns or severe irritation (Category 1 or 2A).

  • Bioactivity Warning (Adrenergic Analog): The structure—a phenylethanolamine with an ortho-methoxy group—bears significant structural similarity to neurotransmitters and adrenergic drugs (e.g., methoxamine analogs).

    • Risk:[1][2][3][4][5] Systemic absorption through skin or inhalation may trigger cardiovascular effects (tachycardia, vasoconstriction).

    • Directive: Treat this as a High Potency Compound (HPC) until specific toxicology data proves otherwise.

  • Stereochemical Purity: As the (1S)-isomer, this is a high-value intermediate. Protecting the compound from the operator (moisture/nuclease contamination) is as critical as protecting the operator from the compound.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. The following specifications are required to prevent breakthrough and systemic absorption.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile (Outer: 5 mil min, Inner: 4 mil)Amino alcohols can permeate thin latex/vinyl rapidly. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Powders can drift behind glasses. Upon contact with the eye's aqueous layer, this amine will dissolve and raise local pH, causing corneal opacity.
Respiratory N95/P100 (if outside hood) or Fume Hood (Primary)Inhalation of dust facilitates rapid systemic absorption via the alveoli. Engineering controls (Hood) are mandatory; respirators are secondary backups.
Body Defense Tyvek® Sleeves or Lab Coat + Chemical ApronThe ortho-methoxy group increases lipophilicity, enhancing skin absorption rates. Forearm protection is critical during weighing/transfer.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

Static electricity is a major risk with chiral amino salts, causing "fly-away" powder.

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Mitigation: Use an anti-static gun or polonium strip near the balance. If unavailable, wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static before touching the powder.

  • Technique: Do not pour from the source bottle. Use a clean, long-handled micro-spatula to transfer small amounts to a pre-tared weighing boat.

B. Solubilization (Exotherm Warning)

Amino alcohols can exhibit exothermic heats of solution, particularly when protonated by acids.

  • Solvent Choice: Soluble in alcohols (Methanol, Ethanol) and DMSO. Sparingly soluble in non-polar solvents.

  • Acid Addition: If converting to a salt (e.g., using HCl in dioxane), add the acid dropwise with active cooling (ice bath). The amine protonation is exothermic and can cause solvent bumping/splashing if uncontrolled.

C. Workflow Logic (Visualization)

The following diagram outlines the decision logic for handling this compound, integrating safety checks with experimental steps.

HandlingProtocol cluster_safety Safety Barrier Start Start: (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Hood Engineering Control: Move to Fume Hood Start->Hood RiskCheck Risk Check: Is powder visible on gloves? Solvent Action: Solubilization RiskCheck->Solvent No ChangeGloves Protocol: Doff Outer Gloves -> Inspect Inner -> Don New RiskCheck->ChangeGloves Yes (Contamination) Weigh Action: Weighing / Transfer Hood->Weigh Weigh->RiskCheck Proceed Proceed to Reaction Solvent->Proceed ChangeGloves->Solvent

Emergency & Disposal Procedures

Decontamination (Skin/Eye Contact)

Self-Validating Step: If you feel a "soapy" sensation on the skin, the amine is already reacting with fatty acids in your skin (saponification). Immediate action is required.

  • Skin: Flush with tepid water for 15 minutes . Do not use vinegar or acids to neutralize; the heat of neutralization can worsen the burn. Use soap and water only.

  • Eyes: Irrigate immediately at an eyewash station for 15 minutes , holding eyelids open. Time is critical to prevent corneal clouding.

Waste Disposal

Do not mix with general organic waste if oxidizers (e.g., nitric acid waste) are present.

  • Segregation: Dispose of in a container marked "Basic Organic Waste" or "Amine Waste."

  • Labeling: Explicitly list "(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol" on the tag. Do not use generic abbreviations.

  • Spill Cleanup:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquid: Absorb with vermiculite or sand. Do not use sawdust (reaction risk with nitrates/oxidizers if present).

References

  • PubChem. (2025).[4] Compound Summary: (1S)-1-(2-methoxyphenyl)ethan-1-ol (Related Structure/CAS 108100-06-7).[4] National Library of Medicine. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Amine Handling Guidelines. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.